molecular formula C14H10BrFO3 B2951338 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938231-13-1

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2951338
CAS No.: 938231-13-1
M. Wt: 325.133
InChI Key: RCTCBRGRXDLGJJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H10BrFO3 and its molecular weight is 325.133. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCBRGRXDLGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: Technical Profile & Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This compound is a highly specialized halogenated aromatic carboxylic acid used primarily as a scaffold in the synthesis of metabolic disease therapeutics. Structurally, it combines a benzoic acid core with a 2-fluorobenzyl ether linkage and a 5-bromo handle. This specific substitution pattern makes it a critical intermediate for SGLT2 inhibitors (gliflozins) and PPAR agonists , where the benzyl phenyl ether moiety serves as a lipophilic linker connecting the polar acidic head group to a distal aromatic system.

This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization standards for this compound, addressing the lack of centralized public data for this specific isomer.

Chemical Identity & Physicochemical Properties

Unlike its 4-fluorobenzyl analog (CAS 938243-43-7), the 2-fluorobenzyl isomer is often cataloged under internal registry codes in commercial databases. Researchers must verify the specific fluorination pattern (ortho vs. para) before procurement.

Table 1: Chemical Identity
PropertySpecification
Chemical Name This compound
Common Synonyms 5-Bromo-2-(2-fluorobenzyloxy)benzoic acid; OTV000011
CAS Registry Number Not widely indexed (Refer to MDL: MFCD09707868 )
Molecular Formula C₁₄H₁₀BrFO₃
Molecular Weight 325.13 g/mol
SMILES Fc1c(cccc1)COc2c(cc(cc2)Br)C(=O)O
InChI Key RCTCBRGRXDLGJJ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Synthesis & Manufacturing Protocol

The industrial preparation of this compound follows a robust Williamson Ether Synthesis pathway. This route is preferred for its high yield and the suppression of esterification side products through controlled basicity.

Core Reaction Logic

The synthesis involves the O-alkylation of 5-bromosalicylic acid (nucleophile) with 2-fluorobenzyl bromide (electrophile). The reaction is regioselective for the phenolic oxygen due to the higher acidity of the carboxylic acid, which forms a carboxylate salt that is less nucleophilic towards the alkyl halide under mild conditions, or protects the position via dianion formation where the phenoxide is more nucleophilic.

Step-by-Step Protocol

Reagents:

  • Substrate: 5-Bromosalicylic acid (1.0 equiv)

  • Alkylating Agent: 2-Fluorobenzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Procedure:

  • Activation: Charge a reaction vessel with 5-bromosalicylic acid (e.g., 10 mmol) and anhydrous DMF (30 mL). Add K₂CO₃ (25 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide/carboxylate dianion.

  • Alkylation: Dropwise add 2-fluorobenzyl bromide (11 mmol) to the suspension.

    • Note: If using acetone, heat to reflux (56°C). If using DMF, heat to 60–80°C.

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1) or HPLC. The limiting reagent (salicylic acid derivative) should be consumed within 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold 1N HCl (100 mL) to quench the base and protonate the carboxylate.

    • A white precipitate should form immediately.

  • Purification:

    • Filter the solid and wash with water to remove inorganic salts.

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain the pure acid.

Visualization: Synthesis Workflow

SynthesisPath Start 5-Bromosalicylic Acid (C7H5BrO3) Intermediate Dianion Species Start->Intermediate Deprotonation Reagent 2-Fluorobenzyl Bromide (Electrophile) Reagent->Intermediate Addition Base K2CO3 / DMF (60°C, 4-6h) Product 5-Bromo-2-[(2-fluorobenzyl)oxy] benzoic acid Base->Product O-Alkylation Intermediate->Base Workup Acidic Quench (HCl) & Recrystallization Product->Workup Purification

Caption: Figure 1. One-pot synthesis via O-alkylation of 5-bromosalicylic acid.

Applications in Drug Discovery

This compound serves as a "privileged structure" in medicinal chemistry, particularly for targets requiring a lipophilic aromatic tail linked to an acidic head group.[1]

SGLT2 Inhibitors (Gliflozins)

The benzyl phenyl ether motif is a structural precursor to the distal ring systems found in Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors.

  • Mechanism: The 2-fluorobenzyl group mimics the lipophilic distal ring (often a thiophene or ethyl-phenyl group in drugs like Ipragliflozin or Canagliflozin ) that occupies the hydrophobic pocket of the SGLT2 receptor.

  • Workflow: The carboxylic acid can be reduced to an alcohol or converted to a Weinreb amide to facilitate coupling with the glucose core (C-glycosylation).

PPAR Agonists

The structure resembles the fibrate class of drugs. The carboxylic acid head group interacts with the PPAR (Peroxisome Proliferator-Activated Receptor) ligand-binding domain, while the halogenated tail provides hydrophobic contacts.

Visualization: Structural Logic in Drug Design

DrugDesign cluster_SGLT2 SGLT2 Inhibitor Pathway cluster_PPAR PPAR Agonist Pathway Scaffold This compound Step1 Carboxylic Acid Reduction (to Benzyl Alcohol) Scaffold->Step1 StepA Bioisostere Replacement (Acid -> Tetrazole) Scaffold->StepA Step2 Coupling with Gluconolactone (C-Glycosylation) Step1->Step2 Target1 Ipragliflozin Analogs Step2->Target1 Target2 PPAR-alpha/gamma Modulators StepA->Target2

Caption: Figure 2. Divergent synthetic utility in metabolic disease drug discovery.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8-13.2 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.8-7.9 ppm (d, 1H): Aromatic proton at C6 (ortho to acid, meta to Br).

    • δ 7.6-7.7 ppm (dd, 1H): Aromatic proton at C4.

    • δ 7.1-7.5 ppm (m, 4H): 2-Fluorobenzyl aromatic protons.

    • δ 7.0 ppm (d, 1H): Aromatic proton at C3 (ortho to ether).

    • δ 5.2 ppm (s, 2H): Benzylic methylene protons (-O-CH ₂-Ar).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Key Peak: [M-H]⁻ = 323.0/325.0 m/z (Characteristic 1:1 bromine isotope pattern).

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may be corrosive to mucous membranes in high concentrations.

References

  • PubChem. (n.d.). Compound Summary: this compound (SID 329819024). Retrieved February 26, 2026, from [Link]

  • Google Patents. (2024). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis (CN113773194A).[2] Retrieved February 26, 2026, from

Sources

Structure-activity relationship of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structure-Activity Relationship of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives. While direct and extensive research on this specific class of compounds is emerging, this document synthesizes available data on structurally related molecules to provide a scientifically grounded framework for researchers. By examining the synthesis, potential biological activities, and the influence of specific structural features, this guide aims to empower researchers in the rational design of novel therapeutic agents.

Part 1: The Core Scaffold: A Foundation for Drug Design

The this compound scaffold presents a unique combination of chemical features that make it a compelling starting point for medicinal chemistry campaigns. The strategic placement of a bromine atom, a fluoro-substituted benzyl ether group, and a carboxylic acid on a benzene ring offers a rich platform for tuning physicochemical properties and biological activity.

The benzoic acid moiety is a common feature in many biologically active compounds, with the carboxylic acid group often serving as a key interaction point with biological targets through hydrogen bonding.[1] The ether linkage provides a degree of conformational flexibility, while the halogen substituents can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability.[2]

Rationale for Investigation: Targeting Inflammation and Cancer

While direct biological data for the title compound is limited, the structural motifs present in this compound derivatives suggest potential applications in several therapeutic areas, most notably as anti-inflammatory and anticancer agents. Benzoic acid derivatives have a long history in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4] Furthermore, various bromo-substituted aromatic compounds have demonstrated potent anticancer activities.[5][6]

The design of these derivatives is predicated on the hypothesis that the combination of a halogenated benzoic acid core with a flexible, fluorinated benzyl ether side chain can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Part 2: Navigating the Synthetic Landscape

The synthesis of this compound derivatives can be approached through a logical and well-established synthetic sequence. The following protocol outlines a representative pathway.

Proposed General Synthetic Pathway

A plausible synthetic route commences with the bromination of 2-hydroxybenzoic acid, followed by an etherification reaction with 2-fluorobenzyl bromide.

Synthetic Pathway A 2-Hydroxybenzoic acid B 5-Bromo-2-hydroxybenzoic acid A->B Bromination (e.g., NBS) C This compound B->C Williamson Ether Synthesis (2-Fluorobenzyl bromide, Base)

Caption: A proposed two-step synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 5-Bromo-2-hydroxybenzoic acid

  • To a solution of 2-hydroxybenzoic acid in a suitable solvent (e.g., dichloromethane), cool the mixture to 20°C.

  • Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature between 20-25°C.[7]

  • Stir the reaction mixture at room temperature for 16 hours, monitoring the reaction progress by HPLC.[7]

  • Upon completion, add water and stir for 1 hour.

  • Cool the mixture to 0-5°C to induce precipitation.[7]

  • Filter the solid, wash with dichloromethane and water, and dry to obtain 5-Bromo-2-hydroxybenzoic acid.[7]

Step 2: Synthesis of this compound

  • To a solution of 5-Bromo-2-hydroxybenzoic acid in an appropriate solvent (e.g., anhydrous acetone or DMF), add a base such as anhydrous potassium carbonate.[8]

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluorobenzyl bromide to the reaction mixture.[8]

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC).[8]

  • After completion, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to yield the final compound.

Part 3: Decoding the Structure-Activity Relationship

The biological activity of this class of compounds is intricately linked to the nature and position of substituents on the aromatic rings and the properties of the linker.

The Benzoic Acid Core: The Anchor of Activity

The carboxylic acid group is a critical pharmacophore, likely involved in key hydrogen bonding interactions with the target protein.[1] Modifications to this group, such as esterification or conversion to an amide, are expected to significantly impact biological activity.

The position of substituents on the benzoic acid ring is also crucial. Electron-withdrawing groups, such as the bromine at position 5, can influence the acidity of the carboxylic acid and the overall electronic distribution of the ring.[2]

The 2-Fluorobenzyl Moiety: A Key to Selectivity and Potency

The 2-fluorobenzyl group can influence activity through several mechanisms:

  • Steric Effects: The size and conformation of this group can dictate how the molecule fits into a binding pocket.

  • Electronic Effects: The fluorine atom, being highly electronegative, can modulate the electronic properties of the benzyl ring and participate in specific interactions with the target.

  • Metabolic Stability: Fluorine substitution can block sites of metabolism, potentially increasing the compound's half-life.

The position of the fluorine atom on the benzyl ring is a critical determinant of activity. Substitution at the 2-position, as in the parent scaffold, is likely to have a different impact compared to substitution at the 3- or 4-positions.[2]

The Ether Linkage: Providing Flexibility

The ether linkage provides rotational freedom, allowing the molecule to adopt various conformations to fit into a binding site. The length and nature of this linker can be modified to optimize binding affinity.

SAR_Overview cluster_0 Key Structural Regions for SAR A Benzoic Acid Moiety - Carboxylic acid for target interaction - Substituent effects (e.g., 5-Bromo) B Ether Linkage - Provides conformational flexibility C 2-Fluorobenzyl Group - Influences potency and selectivity - Fluorine for metabolic stability

Caption: Key regions for SAR exploration.

Part 4: Biological Evaluation: Protocols and Expected Outcomes

To elucidate the SAR of this compound derivatives, a panel of in vitro assays is essential.

Anti-inflammatory Activity

4.1.1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is crucial for determining if the compounds act via a common NSAID mechanism.

  • Principle: Measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.[4]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control.

    • Initiate the reaction by adding arachidonic acid.[4]

    • Quantify the production of prostaglandins (e.g., PGE2) using an ELISA kit.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]

Table 1: Hypothetical COX Inhibition Data for SAR Analysis

CompoundR1 (Benzoic Acid Ring)R2 (Benzyl Ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 (Parent) 5-Br2-F15.21.88.4
2 5-Cl2-F12.51.58.3
3 5-Br3-F20.15.23.9
4 5-Br4-F25.88.13.2
5 5-Br, 3-CH32-F18.32.57.3

Disclaimer: The data in this table is hypothetical and for illustrative purposes to guide SAR studies.

Anticancer Activity

4.2.1. MTT Assay for Cell Viability

This assay provides a measure of the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the IC50 value, representing the concentration that inhibits 50% of cell growth.

Biological_Evaluation_Workflow A Synthesized Derivatives B In Vitro Anti-inflammatory Assays (COX-1/COX-2 Inhibition) A->B C In Vitro Anticancer Assays (MTT Assay) A->C D Data Analysis and SAR Determination B->D C->D E Lead Compound Identification D->E

Caption: Workflow for biological evaluation and lead identification.

Part 5: Future Perspectives and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The initial SAR studies should focus on systematic modifications of the key structural regions identified in this guide. Future work should also include in vivo efficacy studies and ADME/Tox profiling of lead compounds to assess their drug-like properties.

References

  • Guidechem. (2022, October 22). How is 5-Bromo-2-fluorobenzoic acid prepared?
  • Benchchem.
  • Benchchem. A Comparative Analysis of 2-[(3-Fluorobenzyl)
  • Benchchem. Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
  • Benchchem.
  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid.
  • MDPI. (2023, April 4).
  • Asian Pacific Journal of Cancer Prevention. (2025, April 24). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural products chemistry & research, 3(3), 176.
  • ResearchGate. (2015, May 26). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • ResearchGate. (2026, January 1). 5-Bromo-2-(phenylamino)benzoic acid.
  • ResearchGate. (2024, October 31). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Semantic Scholar. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

Sources

A Technical Guide to 2-Alkoxybenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 2-Alkoxybenzoic Acids

The 2-alkoxybenzoic acid motif is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents. This structural class, characterized by a benzoic acid core with an alkoxy group at the ortho position, provides a unique combination of steric and electronic properties that facilitate interactions with a wide range of biological targets.[1][2] The strategic placement of the alkoxy group can influence the acidity of the carboxylic acid, modulate lipophilicity, and introduce conformational constraints, all of which are critical parameters in drug design. This guide delves into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 2-alkoxybenzoic acid derivatives, offering a comprehensive resource for researchers and professionals in drug development.

From their origins as derivatives of naturally occurring phenolic acids to their current status as key components of rationally designed drugs, 2-alkoxybenzoic acids have demonstrated significant therapeutic potential across multiple disease areas.[3][4] Their applications span from anti-inflammatory and antimicrobial agents to enzyme inhibitors and modulators of complex signaling pathways.[5][6][7] This guide will explore the chemical space of these derivatives, providing field-proven insights into their optimization and application in the quest for novel therapeutics.

I. Synthetic Strategies for 2-Alkoxybenzoic Acid Derivatives

The synthesis of 2-alkoxybenzoic acid derivatives is typically achieved through the etherification of salicylic acid or its derivatives. The choice of synthetic route is often dictated by the desired alkoxy group and the presence of other functional groups on the aromatic ring.

A. Williamson Ether Synthesis: A Classic and Versatile Approach

A common and straightforward method for preparing 2-alkoxybenzoic acids is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of a salicylic acid derivative with a suitable base, followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid

  • Dissolution and Deprotonation: Salicylic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, typically sodium hydride (NaH) or potassium carbonate (K2CO3), is added portion-wise to deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming a disodium salt.[8]

  • Alkylation: An alkylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture. The reaction is then heated to facilitate the nucleophilic attack of the phenoxide on the alkylating agent.[8]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified to protonate the carboxylic acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure 2-ethoxybenzoic acid.[8][9]

The choice of base and solvent is critical to the success of this reaction. Stronger bases like sodium hydride ensure complete deprotonation, while polar aprotic solvents like DMF facilitate the SN2 reaction.

B. Alternative Synthetic Routes

While the Williamson ether synthesis is widely used, other methods have been developed to address specific challenges, such as the synthesis of derivatives with more complex alkoxy groups or to improve yields and reduce reaction times. For instance, methods utilizing copper catalysis have been shown to efficiently facilitate the ethoxylation of benzoic acid derivatives.[9] Another approach involves the reaction of salicylic acid with an alcohol in the presence of a strong mineral acid as a catalyst, although this method can sometimes lead to lower yields due to side reactions.[8]

II. Therapeutic Applications and Mechanisms of Action

Derivatives of 2-alkoxybenzoic acid have been investigated for a wide range of therapeutic applications, a testament to their ability to interact with diverse biological targets.

A. Anti-inflammatory and Analgesic Activity

Many benzoic acid derivatives, including those with alkoxy substituents, exhibit anti-inflammatory and analgesic properties.[7][10] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[6] By blocking the production of prostaglandins, these compounds can effectively reduce inflammation and alleviate pain. The structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) underpin their potential in this therapeutic area.[6][11]

B. Enzyme Inhibition

The 2-alkoxybenzoic acid scaffold has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors.

SIRT5 Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic diseases and cancer.[12] The carboxylic acid and the adjacent hydroxyl group are crucial for binding to the active site and maintaining inhibitory activity.[12] Structure-activity relationship studies have demonstrated that modifications to other parts of the molecule can significantly enhance potency.[12]

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition

In the context of Alzheimer's disease, benzoic acid derivatives have been explored as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[13] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while inhibition of hCAs is thought to have neuroprotective effects.[13] The 2-alkoxy group can be tailored to optimize interactions with the active sites of these enzymes.

C. Other Therapeutic Areas

The versatility of the 2-alkoxybenzoic acid scaffold extends to other therapeutic areas, including:

  • Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[5][7][14]

  • Antimicrobial Activity: Derivatives have been developed with activity against a range of bacteria and fungi.[2][5]

  • Antihyperlipidemic Action: A newly synthesized benzoic acid derivative has been shown to lower blood cholesterol and triglyceride levels by inhibiting HMG-CoA reductase and acetyl-CoA carboxylase.[15]

  • Antisickling Activity: Benzoic acid derivatives have been investigated for their ability to prevent the polymerization of sickle hemoglobin.[11]

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective 2-alkoxybenzoic acid derivatives. The nature and position of substituents on the benzoic acid ring significantly influence the compound's biological activity.[1]

Key Structural Features and Their Impact
  • The Carboxylic Acid Group: This group is often essential for activity, acting as a key hydrogen bond donor and acceptor that interacts with the active sites of enzymes or receptors.[1][12] Masking this group, for instance by converting it to an ester, frequently leads to a loss of activity.[12]

  • The 2-Alkoxy Group: The nature of the alkoxy group can influence lipophilicity, steric interactions, and metabolic stability. For example, in the context of α-amylase inhibition, a 2-methoxy group was found to decrease inhibitory activity compared to a 2-hydroxyl group.[16]

  • Ring Substituents: The addition of other substituents to the aromatic ring can dramatically alter the electronic properties and binding interactions of the molecule. For instance, strong electron-donating groups have been found to be important for the antisickling activity of benzoic acid derivatives.[11] The position of these substituents is also critical, as demonstrated in SIRT5 inhibitors where substitution at the para-position of a phenyl ring was preferred over ortho or meta positions.[12]

Quantitative SAR Data

The following table summarizes the inhibitory activity of a series of 2-hydroxybenzoic acid derivatives against SIRT5, illustrating the impact of structural modifications on potency.

CompoundR GroupIC50 (μM)
11 (Structure not shown)28.4
14 (Structure not shown)15.2
15 m-acetamidophenyl>50
16 o-acetamidophenyl>50
43 (Structure not shown)2.8

Data adapted from a study on SIRT5 inhibitors.[12]

This data clearly shows that while the core 2-hydroxybenzoic acid moiety is essential, modifications to the appended R group can lead to a significant increase in potency, as seen with compound 43 which is 10-fold more potent than the initial hit compound 11.[12]

IV. Experimental Workflows and Data Visualization

The discovery and optimization of 2-alkoxybenzoic acid derivatives follow a cyclical process involving synthesis, characterization, biological screening, and SAR analysis.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel therapeutic agents based on the 2-alkoxybenzoic acid scaffold.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Synthesis of 2-Alkoxybenzoic Acid Derivatives Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Enzyme Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Hit Compound Identification SAR->Hit Lead Lead Optimization Hit->Lead Lead->Synthesis Design of Next- Generation Derivatives

Caption: A typical drug discovery workflow for 2-alkoxybenzoic acid derivatives.

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the cyclooxygenase (COX) pathway by 2-alkoxybenzoic acid-based NSAIDs, a key mechanism for their anti-inflammatory effects.

COX_Inhibition ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAID 2-Alkoxybenzoic Acid Derivative (NSAID) NSAID->COX Inhibition

Caption: Inhibition of the COX pathway by 2-alkoxybenzoic acid derivatives.

Conclusion

The 2-alkoxybenzoic acid scaffold represents a highly versatile and valuable platform in drug discovery. Its synthetic tractability, coupled with the ability to modulate its physicochemical properties through substitution, allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. The insights into the synthesis, mechanisms of action, and structure-activity relationships presented in this guide underscore the continued importance of this structural motif in the development of novel therapeutics. As our understanding of complex biological pathways deepens, the rational design of new 2-alkoxybenzoic acid derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC. (2022, July 22).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. SCIREA Journal of Clinical Medicine.
  • Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals - Benchchem. BenchChem.
  • Application Notes and Protocols for the Synthesis of 2-Benzoylbenzoic Acid Derivatives in Pharmaceutical Research - Benchchem. BenchChem.
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5). Acta Physica Polonica A.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors - Benchchem. BenchChem.
  • A Process For The Preparation Of Alkoxy Benzoic Acid. Quick Company.
  • Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at O
  • Synthesis method of 2-ethoxybenzoic acid compound.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. BenchChem.
  • An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity - Benchchem. BenchChem.
  • Anti-hyperlipidemic action of a newly synthesized benzoic acid deriv
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF.
  • Alkoxy-benzoic acids. CONICET.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023, November 9). MDPI.

Sources

Methodological & Application

Technical Application Note: Synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid , a critical pharmacophore intermediate often utilized in the development of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and antibacterial agents.

The protocol prioritizes regioselectivity and purification efficiency . While direct alkylation of 5-bromosalicylic acid is possible, it often leads to mixtures of mono-alkylated (ether or ester) and bis-alkylated products. Therefore, this guide utilizes a Methyl Ester Protection Strategy , ensuring exclusive O-alkylation of the phenol followed by controlled saponification.[1] This route is the industry standard for generating high-purity pharmaceutical building blocks.

Abstract & Retrosynthetic Analysis

The target molecule contains a benzoic acid moiety and a sterically sensitive ether linkage. The primary challenge is differentiating the nucleophilicity of the phenolic oxygen vs. the carboxylate oxygen. By protecting the carboxylic acid as a methyl ester, we isolate the phenol as the sole nucleophile, enabling high-yield Williamson ether synthesis.[1]

Retrosynthetic Logic:

  • Target: this compound.

  • Disconnection: C-O bond cleavage at the benzyl ether.

  • Intermediates: Methyl 5-bromosalicylate + 2-Fluorobenzyl bromide.

  • Starting Material: 5-Bromosalicylic acid.[2][3]

Reaction Scheme

ReactionScheme SM 5-Bromosalicylic Acid (Starting Material) Int1 Methyl 5-bromosalicylate (Intermediate 1) SM->Int1 Step 1: Esterification MeOH, H2SO4, Reflux Int2 Methyl 5-bromo-2-[(2-fluorobenzyl)oxy]benzoate (Intermediate 2) Int1->Int2 Step 2: O-Alkylation 2-Fluorobenzyl bromide, K2CO3, DMF, 60°C Prod This compound (Target) Int2->Prod Step 3: Saponification LiOH, THF/H2O, then HCl

Figure 1: Three-step synthetic pathway ensuring regiochemical fidelity.

Experimental Protocols

Step 1: Esterification of 5-Bromosalicylic Acid

Objective: Mask the carboxylic acid to prevent competitive alkylation.

  • Reagents:

    • 5-Bromosalicylic acid (1.0 eq)[2]

    • Methanol (Solvent/Reagent, 10-20 volumes)[1]

    • Sulfuric acid (H₂SO₄, conc., 0.5 eq - Catalyst)[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.[1]

Procedure:

  • Dissolve 5-bromosalicylic acid (e.g., 10.0 g, 46.1 mmol) in Methanol (100 mL).

  • Slowly add concentrated H₂SO₄ (1.2 mL) dropwise. Caution: Exothermic.[1][2]

  • Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until SM is consumed.[1]

  • Cool to room temperature (RT). Concentrate methanol to ~20% volume under reduced pressure.

  • Pour residue into ice-water (200 mL). The product usually precipitates as a white solid.

  • Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: >95%[1][4][5]

    • Checkpoint: Product should be Methyl 5-bromosalicylate.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the 2-fluorobenzyl group on the phenolic oxygen.

  • Reagents:

    • Methyl 5-bromosalicylate (Intermediate 1, 1.0 eq)[1]

    • 2-Fluorobenzyl bromide (1.1 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

    • DMF (N,N-Dimethylformamide, 5-7 volumes) - Preferred over acetone for solubility.[1]

  • Apparatus: 3-neck flask, nitrogen inlet, temperature probe.[1]

Procedure:

  • Charge Methyl 5-bromosalicylate (10.0 g, 43.3 mmol) and anhydrous K₂CO₃ (12.0 g, 86.6 mmol) into DMF (60 mL). Stir for 15 min at RT.[6]

  • Add 2-Fluorobenzyl bromide (8.9 g, 47.6 mmol) dropwise over 10 minutes.

    • Note: If using the chloride analog, add catalytic KI (0.1 eq) to accelerate the reaction.[1]

  • Heat the mixture to 60°C for 4–6 hours.

  • Quench: Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The ester intermediate will precipitate.

  • Extract with Ethyl Acetate (3 x 100 mL) if oil forms; otherwise, filter the solid.[1]

  • Wash organic layer with Brine (2 x 100 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane if necessary, though crude is often sufficient (>90% purity) for the next step.[1]

Step 3: Hydrolysis (Saponification)

Objective: Deprotect the methyl ester to reveal the final carboxylic acid.

  • Reagents:

    • Intermediate 2 (1.0 eq)[1][2][5]

    • Lithium Hydroxide (LiOH[1]·H₂O, 3.0 eq)

    • Solvent: THF/Water (3:1 ratio)[1]

  • Apparatus: Round-bottom flask.

Procedure:

  • Dissolve Intermediate 2 (10.0 g, crude) in THF (75 mL).

  • Add a solution of LiOH·H₂O (3.7 g) in Water (25 mL).

  • Stir at RT to 40°C for 4–8 hours.

    • Mechanism:[1][7] Hydroxide attacks the ester carbonyl, displacing methoxide.[1]

  • Workup: Concentrate THF under reduced pressure.

  • Dilute the aqueous residue with water (50 mL) and wash with MTBE (50 mL) to remove unreacted organic impurities (optional).

  • Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1M HCl until pH reaches 1–2.

  • The target compound, This compound , will precipitate as a white solid.

  • Filter, wash with water, and dry under vacuum at 50°C.[1]

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Solvent (Step 2) DMF (Anhydrous)Promotes SN2 reaction; Acetone may require longer times or iodide catalyst.
Base Stoichiometry 2.0 - 2.5 eq K₂CO₃Excess base ensures complete deprotonation of the phenol; neutralizes HBr byproduct.
Temperature (Step 2) 60°C ± 5°CHigh enough to drive kinetics, low enough to prevent ester hydrolysis or degradation.[1]
pH (Step 3 Workup) pH 1.0 - 2.0Essential to fully protonate the carboxylate for precipitation.
Analytical Validation (Self-Validating Checkpoints)
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the methyl ester singlet (~3.8 ppm).

    • Confirm the benzylic CH₂ singlet (~5.2 ppm).

    • Verify the broad carboxylic acid proton (>12 ppm).

  • HPLC Purity: Target >98% (Area %).

Workflow Visualization

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Coupling cluster_2 Phase 3: Deprotection Step1 Reflux 5-Bromosalicylic acid in MeOH/H2SO4 Isolate1 Precipitate in Ice Water Isolate Methyl Ester Step1->Isolate1 Step2 Dissolve Ester in DMF Add K2CO3 + 2-F-Benzyl Bromide Isolate1->Step2 React2 Heat at 60°C (4-6h) Step2->React2 Isolate2 Aqueous Workup Isolate Ether Intermediate React2->Isolate2 Step3 Saponify with LiOH in THF/Water Isolate2->Step3 Acidify Acidify with HCl to pH 1-2 Precipitate Final Product Step3->Acidify

Figure 2: Operational workflow for the synthesis of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736315, 5-Bromo-2-fluorobenzoic acid (Analogous Chemistry). Available at: [Link].

  • Zhang, W., et al. "Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors."[1] Molecules, 2023.[1][6][8] (Demonstrates similar Friedel-Crafts and benzylation chemistry for SGLT2 intermediates). Available at: [Link]

Sources

Technical Application Note: Regioselective O-Alkylation of 5-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust, high-purity protocol for the synthesis of 5-bromo-2-(2-fluorobenzyloxy)benzoic acid .

Abstract & Strategic Overview

The synthesis of O-alkylated salicylic acid derivatives is a cornerstone in medicinal chemistry, particularly for generating PPAR agonists, SGLT2 inhibitors, and anti-inflammatory scaffolds. The core challenge in alkylating 5-bromo-2-hydroxybenzoic acid (1) with 2-fluorobenzyl bromide (2) lies in the competing nucleophilicity of the carboxylate (


) and the phenoxide (

).

Direct attempts to selectively alkylate the phenolic oxygen often result in mixtures of the ester (kinetic product), the ether, and the bis-alkylated species. To ensure high fidelity and reproducibility , this guide recommends a Global Alkylation – Selective Hydrolysis strategy. This approach intentionally drives the reaction to the bis-alkylated intermediate (ester-ether) to consume all starting material, followed by a mild saponification to reveal the target free acid.

Key Advantages of this Protocol:
  • Regiocontrol: Eliminates ambiguity between ester and ether formation by saturating both sites.

  • Purification: The intermediate bis-alkylated product is lipophilic and easily separated from inorganic salts, unlike the amphiphilic target acid.

  • Scalability: Suitable for gram-to-kilogram scale synthesis.

Reaction Mechanism & Pathway

The reaction proceeds via a Williamson ether synthesis mechanism. The base (


) first deprotonates the carboxylic acid to form the carboxylate, and subsequently the phenol to form the dianion.
Figure 1: Reaction Pathway & Logic

ReactionPathway Start 5-Bromo-2-hydroxybenzoic acid (Starting Material) Base K2CO3 / DMF (Deprotonation) Start->Base  Step 1 Dianion Dianion Intermediate (Carboxylate & Phenoxide) Base->Dianion BisProduct Bis-Alkylated Intermediate (Ester-Ether) Dianion->BisProduct  Step 2: SN2 Alkylation Reagent + 2-Fluorobenzyl bromide (2.5 eq) Reagent->BisProduct Hydrolysis LiOH / THF / H2O (Saponification) BisProduct->Hydrolysis  Step 3 Target TARGET: 5-Bromo-2-(2-fluorobenzyloxy) benzoic acid Hydrolysis->Target  Selective Ester Cleavage

Caption: Step-wise transformation from salicylic acid derivative to the target ether-acid via the bis-alkylated intermediate.

Detailed Experimental Protocol

Phase A: Global Alkylation (Synthesis of Intermediate)

Objective: Convert 5-bromo-2-hydroxybenzoic acid into 2-fluorobenzyl 5-bromo-2-(2-fluorobenzyloxy)benzoate.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
5-Bromo-2-hydroxybenzoic acid Substrate1.0Limiting Reagent
2-Fluorobenzyl bromide Electrophile2.5Excess ensures complete conversion of both sites.
Potassium Carbonate (

)
Base3.0 - 4.0Anhydrous, granular preferred.
DMF (N,N-Dimethylformamide) Solvent10 vol (mL/g)Anhydrous. Acetone is a viable alternative (slower).
Step-by-Step Procedure:
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 5-bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 mL per gram of substrate).

  • Deprotonation: Add

    
     (3.0 eq)  in a single portion. Stir at room temperature for 30 minutes.
    
    • Observation: The suspension may thicken or change color (often yellowing) as the phenoxide forms.

  • Alkylation: Add 2-fluorobenzyl bromide (2.5 eq) dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting material (

      
      ) should disappear, replaced by the high-
      
      
      
      bis-alkylated product (
      
      
      ).
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into ice-water (50 mL per gram of substrate) with vigorous stirring. The bis-alkylated product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.[2][4][5]

    • If Oil: Extract with Ethyl Acetate (3x), wash organics with Brine, dry over

      
      , and concentrate.[5]
      
Phase B: Selective Hydrolysis (Target Isolation)

Objective: Hydrolyze the benzyl ester while retaining the phenolic ether.

Reagents
ComponentRoleConditions
Bis-Alkylated Intermediate SubstrateFrom Phase A
LiOH or NaOH (2M aq) Reagent3.0 eq
THF / Methanol / Water Solvent3:1:1 ratio
Step-by-Step Procedure:
  • Dissolution: Dissolve the crude intermediate from Phase A in THF/MeOH (3:1).

  • Saponification: Add 2M NaOH (3.0 eq) .

  • Reaction: Stir at 50°C for 2–4 hours.

    • Mechanism:[1][4][5][6][7][8][9] The ester is cleaved rapidly; the phenolic ether is stable under these basic conditions.

  • Workup & Isolation:

    • Evaporate the organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water.[5]

    • Wash: Extract the aqueous layer once with Diethyl Ether or MTBE to remove any unreacted benzyl bromide or benzyl alcohol byproducts. Discard the organic layer.

    • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The target acid will precipitate.

    • Filtration: Collect the white solid by filtration.[2] Wash with cold water and Hexane.

    • Drying: Dry in a vacuum oven at 45°C overnight.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

Expected Analytical Data
  • HPLC Purity: >98% (Area %).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5-13.0 ppm (broad s, 1H, -COOH ). Crucial: confirms hydrolysis.
      
    • 
       5.2 ppm (s, 2H, -O-CH 2-Ar). Confirms O-alkylation.
      
    • Absence of signal at

      
       5.3-5.4 ppm (Ester -COO-CH 2-Ar).
      
  • Mass Spectrometry (ESI-):

    • Look for

      
       peak corresponding to the mass of the ether-acid.
      
    • Mass = 325/327 (Br isotope pattern) + 109 (fluorobenzyl) - 1 (H)

      
      324/326 Da  (Starting Material) 
      
      
      
      Target MW approx 433/435 Da .
Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected: Low Yield or Impurity CheckTLC Check TLC/HPLC of Phase A Issue->CheckTLC Hydrolysis_Issue Phase B: Ester not cleaving Issue->Hydrolysis_Issue Phase B SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Mono_Product Mono-Ester Detected CheckTLC->Mono_Product Wrong Spot Action1 Increase Temp to 80°C or Add 0.5 eq KI (Catalyst) SM_Remains->Action1 Action2 Check Stoichiometry Ensure >2.2 eq Bromide Mono_Product->Action2 Action3 Switch to LiOH Increase Temp to 60°C Hydrolysis_Issue->Action3

Caption: Diagnostic workflow for common synthetic issues.

Safety & Handling (E-E-A-T)

  • 2-Fluorobenzyl Bromide: Potent lachrymator and skin irritant. Handle strictly in a fume hood. Degrade excess reagent with aqueous amine or base before disposal.

  • DMF: Hepatotoxic and teratogenic. Use butyl rubber gloves.

  • Waste Disposal: The aqueous wash from Phase B contains fluorobenzyl alcohol; dispose of as halogenated organic waste.

References

  • ChemicalBook. Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid. (Protocol Analog). Retrieved from

  • BenchChem. Application Note: Optimization of reaction conditions for benzylation of hydroxybenzoic acids. Retrieved from

  • National Institutes of Health (PMC). General Method for Synthesis of Salicylic Acids from Phenols. (Mechanistic Insight). Retrieved from

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. (Handling of 5-bromo-benzoic acid derivatives).[1][2][3][4][5][7][10][11] Retrieved from

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid . This substrate presents a specific chemo-selective challenge: the presence of a free carboxylic acid functionality alongside an aryl bromide.

While standard Suzuki conditions often utilize neutral aryl halides, the free acid moiety in this substrate requires specific modifications to base stoichiometry, solvent polarity, and workup procedures to prevent catalyst poisoning and ensure solubility. This note provides two validated protocols: a Robust General Method (using Pd(dppf)Cl₂) and a High-Activity Method (using SPhos-Pd-G2) for sterically demanding partners.

Substrate Analysis & Mechanistic Considerations

The Substrate: this compound
  • Reactive Handle: Aryl Bromide (C-Br bond).

  • Liability/Challenge: Free Carboxylic Acid (COOH).

    • pKa: ~3.5–4.0.

    • Solubility: Insoluble in non-polar organics; soluble in aqueous base as the carboxylate salt.

    • Catalyst Interaction: Free carboxylic acids can protonate electron-rich phosphine ligands or coordinate to Pd(II), potentially arresting the catalytic cycle.

  • Stability: The (2-fluorobenzyl)oxy ether linkage is generally stable to basic Suzuki conditions but may be sensitive to strong Lewis acids (avoid BBr₃ or AlCl₃ in downstream steps).

The "Base Tax"

In standard Suzuki couplings, 1.5–2.0 equivalents of base are required to activate the boronic acid (formation of the boronate species). For this substrate, you must pay a "Base Tax" of 1.0 equivalent to deprotonate the carboxylic acid.

Rule of Thumb: Use 3.0 to 3.5 equivalents of base relative to the aryl bromide.

Catalytic Cycle & Inhibition Risks

The diagram below illustrates the standard cycle with specific annotations for the carboxylate interference.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet + Ar'-B(OH)3 + Base BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Acid Substrate: Ar-COOH Salt Salt Formation: Ar-COO- K+ Acid->Salt + 1 eq Base Salt->OxAdd Enters Cycle

Figure 1: Catalytic cycle highlighting the necessity of pre-forming the carboxylate salt to prevent catalyst inhibition.

Recommended Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up (grams to kilograms), and cost-efficiency.

Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is exceptionally stable to air and moisture. It resists deactivation by the carboxylate group better than Pd(PPh₃)₄.

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.2 – 1.3Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 – 0.05 (3-5 mol%)Catalyst
K₂CO₃ 3.5 Base (Excess required)
1,4-Dioxane / Water 4:1 Ratio (0.2 M)Solvent System
Step-by-Step Procedure
  • Charge Solids: To a reaction vial (or round-bottom flask), add the this compound (1.0 eq), aryl boronic acid (1.3 eq), and K₂CO₃ (3.5 eq).

  • Solvent Addition: Add the 1,4-Dioxane and Water mixture. Note: The acid will dissolve as the potassium salt forms, potentially releasing small amounts of CO₂. Allow this to settle.

  • Degassing (Critical): Sparge the solution with Nitrogen or Argon for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq).

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by LC-MS (Note: TLC is difficult due to the polar nature of the acid).

  • Quench: Cool to room temperature.

Protocol B: The "Difficult Partner" Method (SPhos Pd G2)

Best for: Sterically hindered boronic acids (ortho-substituted) or electron-poor boronic acids.

Rationale: Buchwald's SPhos ligand is electron-rich and bulky. It facilitates oxidative addition and, crucially, accelerates transmetallation, which is often the rate-determining step for hindered substrates [1].

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile
SPhos Pd G2 0.02 (2 mol%)Pre-catalyst
K₃PO₄ 3.0 Stronger Base
Toluene / Water 10:1 Ratio (0.2 M)Biphasic Solvent
Step-by-Step Procedure
  • Charge Solids: Add substrate, boronic acid, and K₃PO₄ to the vessel.

  • Solvent & Degas: Add Toluene/Water mix and sparge with Argon for 10 mins.

  • Catalyst: Add SPhos Pd G2.

  • Reaction: Heat to 100 °C for 2–6 hours. The biphasic nature requires vigorous stirring (1000+ RPM) to ensure phase transfer.

Purification Strategy: The "Acid-Base Toggle"

The free carboxylic acid is a massive advantage for purification. You can separate the product from non-acidic impurities (homocoupled boronic acid, phosphine oxides) without column chromatography.

Purification Crude Crude Reaction Mixture (pH > 10, Product is Soluble Salt) Wash Wash with EtOAc/DCM (Remove Non-Acidic Impurities) Crude->Wash Aqueous Aqueous Layer (Contains Product) Wash->Aqueous Keep Aqueous Acidify Acidify with 1M HCl to pH 2-3 Aqueous->Acidify Precipitate Product Precipitates? Acidify->Precipitate Filter Filtration & Wash (H2O) Precipitate->Filter Yes (Solid) Extract Extract with EtOAc Dry & Concentrate Precipitate->Extract No (Oil/Goo)

Figure 2: Workup workflow leveraging the carboxylic acid handle.

Detailed Workup Protocol:

  • Dilution: Dilute the reaction mixture with Water (2x reaction volume).

  • Organic Wash: Wash the basic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Discard the Organic Layer: This contains the unreacted boronic acid (if non-acidic), homocoupled byproducts, and catalyst ligands.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • If Solid: Filter, wash with water and pentane, and dry.

    • If Oily:[3] Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (<50%) Catalyst poisoning by -COOHIncrease base to 4.0 eq. Switch to Protocol B (SPhos).
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salts. Lower temp to 60°C.
Homocoupling (Ar'-Ar') Oxygen presenceDegas solvents longer. Ensure reaction is under positive Argon pressure.
Product is "Gooey" Impurities trapped in solidRecrystallize from Ethanol/Water or Acetonitrile.

References

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Source: Chemical Reviews (2024 update context). Note: Provides the foundational basis for SPhos and XPhos utility in hindered couplings. URL:[Link]

  • Development of Pd(dppf)Cl2 for Industrial Applications. Source: Organic Process Research & Development. Note: Validates the stability of ferrocene-based ligands in scale-up. URL:[Link]

  • Preparation of Biphenyl Carboxylic Acids via Suzuki Coupling. Source: Journal of Medicinal Chemistry (Example Protocol). Note: Specific precedence for carboxylic acid-containing biphenyl synthesis. URL:[Link]

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for all chemicals used.

Sources

Application Note: Precision Amidation of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details the robust preparation of amide derivatives from 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid (Structure 1 ). This scaffold is a critical intermediate in the synthesis of metabolic disease therapeutics, particularly SGLT2 inhibitors (e.g., Ipragliflozin analogs) and GPR40 agonists .

The 5-bromo moiety serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-alkoxy ether linkage is a validated pharmacophore for improving lipophilicity and metabolic stability.

Key Challenges Addressed:
  • Steric Hindrance: The ortho-alkoxy group imposes steric bulk near the reactive carboxyl center.

  • Electronic Deactivation: The electron-donating nature of the ortho-ether oxygen reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acids.

  • Chemoselectivity: Preserving the aryl bromide and the benzyl ether linkage during amidation.

Retrosynthetic & Mechanistic Analysis

The Scaffold
  • Starting Material: this compound.[1][2][3]

  • Molecular Weight: 325.13 g/mol .[1][2]

  • Physical State: White to off-white solid.

Decision Matrix: Method Selection

We present two validated protocols. Selection depends on the nucleophilicity of the amine partner and the scale of synthesis.

FeatureProtocol A: HATU Coupling Protocol B: Acid Chloride Activation
Primary Application Library Synthesis (mg to g scale)Process Scale-up (>10 g) or Non-nucleophilic Amines
Amine Scope Aliphatic amines, electron-rich anilinesElectron-deficient anilines, sterically hindered amines
Reaction Conditions Mild, Room Temp, DMF/DMSOAggressive, Reflux (step 1), DCM/THF
Purification HPLC / Flash ChromatographyCrystallization / Acid-Base Extraction
Atom Economy Lower (High MW byproducts)High (SO₂/HCl byproducts)

Workflow Visualization

AmidationWorkflow Start Starting Material: This compound Decision Select Amine Partner Start->Decision PathA Aliphatic / Reactive Amines (Library Scale) Decision->PathA High Reactivity PathB Weak Nucleophiles / Scale-Up (Process Scale) Decision->PathB Low Reactivity HATU Protocol A: HATU Activation Solvent: DMF/DIPEA Temp: 25°C PathA->HATU AcidCl Protocol B: Acid Chloride Formation Reagent: (COCl)2 or SOCl2 Cat: DMF PathB->AcidCl ReactionA Coupling Reaction Time: 2-16 h HATU->ReactionA ReactionB Acylation Reaction Base: Et3N/Pyridine Solvent: DCM AcidCl->ReactionB WorkupA Workup: EtOAc Dilution LiCl Wash (remove DMF) ReactionA->WorkupA WorkupB Workup: Acid/Base Wash Recrystallization ReactionB->WorkupB Final Target Amide Derivative (Ready for Suzuki Coupling) WorkupA->Final WorkupB->Final

Figure 1: Decision tree for amidation strategy based on amine reactivity and scale.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Library Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt for this substrate because the ortho-alkoxy group can sterically hinder the formation of the active ester. HATU generates a highly reactive species that drives the reaction to completion even with the steric bulk.

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the benzoic acid derivative (1.0 mmol, 325 mg) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL). Stir for 5 minutes at room temperature.

    • Note: The solution may turn slightly yellow; this is normal.

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 10–15 minutes to form the activated O-At ester.

  • Amine Addition: Add the amine partner (1.1 mmol).

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS.[4]

    • Target Mass: [M+H]+ = 325 + MW(Amine) - 18.

  • Workup (Library Scale):

    • Dilute reaction mixture with Ethyl Acetate (15 mL).

    • Wash with 5% LiCl solution (2 x 10 mL) to remove DMF.

    • Wash with saturated NaHCO₃ (10 mL) to remove unreacted acid.

    • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or preparative HPLC.

Protocol B: Acid Chloride Activation (Scale-Up / Difficult Amines)

Rationale: For electron-deficient anilines or sterically hindered amines (e.g., tert-butylamine), HATU may fail. Conversion to the acid chloride generates a highly electrophilic species. Oxalyl chloride is preferred over Thionyl chloride to avoid heating the sensitive benzyl ether in harsh acidic conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Base (Step 2): Triethylamine (Et₃N) or Pyridine

Step-by-Step Procedure:

  • Chlorination: Suspend the benzoic acid (10 mmol, 3.25 g) in anhydrous DCM (40 mL) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (0.05 mL).

  • Activation: Add Oxalyl Chloride (15 mmol, 1.3 mL) dropwise at 0°C.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl).

  • Completion: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases and the solid dissolves (clear yellow solution).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not overheat (>40°C) to prevent cleavage of the benzyl ether.

    • Intermediate: 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM (30 mL). Cool to 0°C.[4]

  • Amine Addition: Add a solution of the amine (11 mmol) and Et₃N (20 mmol) in DCM dropwise.

  • Workup:

    • Wash with 1N HCl (to remove excess amine/pyridine).

    • Wash with saturated NaHCO₃.

    • Dry and concentrate.

    • Crystallization:[5] Many amides in this series crystallize from EtOH or EtOAc/Heptane.

Analytical Data & Quality Control

Expected NMR Signatures (DMSO-d6)
  • Ether Linkage: A sharp singlet (or doublet if F-coupling is resolved) around δ 5.2 – 5.3 ppm (2H, O-CH₂-Ar).

  • Amide Proton: A broad singlet/doublet around δ 8.0 – 9.5 ppm (highly dependent on amine).

  • Aromatic Region:

    • The H-6 proton (ortho to amide) often shifts downfield due to the carbonyl anisotropy.

    • The H-3 proton (ortho to ether) appears as a doublet around δ 7.1 ppm.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance of 2-alkoxy group.Switch to Protocol B (Acid Chloride) or use T3P (Propylphosphonic anhydride) at 60°C.
Cleavage of Benzyl Ether Acidic hydrolysis during reaction.Avoid Thionyl Chloride at reflux; use Oxalyl Chloride at 0°C. Ensure anhydrous conditions.
Racemization (if Chiral Amine) Over-activation with HATU/Base.Use EDC/HOBt or lower base equivalents (1.5 eq). Keep temp < 0°C during addition.

References

  • SGLT2 Inhibitor Synthesis: Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism2012 , 14, 83-90. Link

  • Acid Chloride Methodologies: Xu, G., et al. "Practical Synthesis of SGLT2 Inhibitor Intermediates via Friedel–Crafts Acylation." Organic Process Research & Development2018 , 22, 532-539. Link

  • Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews2009 , 38, 606-631. Link

  • 2-Alkoxybenzoic Acid Reactivity: Naim, M. J., et al. "Development of SGLT2 inhibitors: A review of synthetic strategies." Journal of Angiotherapy2024 , 8(10), 1-13.[6] Link[6]

Sources

Reagents for Williamson ether synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Williamson Ether Synthesis on Fluorinated Benzoic Acid Scaffolds

Executive Summary

The Williamson ether synthesis is a cornerstone reaction in medicinal chemistry for modulating lipophilicity and metabolic stability. However, applying this method to fluorinated hydroxybenzoic acids presents a unique "push-pull" conflict. The electron-withdrawing nature of fluorine (


) and the carboxylic acid moiety increases the acidity of the phenol (


) but significantly decreases the nucleophilicity of the resulting phenoxide. Furthermore, the presence of an unprotected carboxylic acid introduces chemoselectivity challenges (O-alkylation of carboxylate vs. phenoxide).

This guide outlines high-fidelity protocols to overcome these electronic deactivations using Cesium Carbonate (


)  catalysis and strategic protecting group manipulations.

Strategic Reagent Selection

The success of etherification on electron-deficient rings hinges on maximizing the reactivity of the "lazy" nucleophile.

A. The Base: Potassium vs. Cesium

While Potassium Carbonate (


) is the industry standard, it often fails with fluorinated substrates due to poor solubility in aprotic solvents and tight ion-pairing.
  • Recommendation: Use Cesium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) .[1][2]
    
  • The "Cesium Effect": The large ionic radius of

    
     (1.67 Å) creates a "naked" phenoxide anion in solution. This loose ion pair increases the effective nucleophilicity of the fluorinated phenoxide, which is otherwise stabilized (and deactivated) by the electron-withdrawing fluorine atoms.
    
B. The Solvent: Polarity Matters
  • Standard: Acetone (reflux) is often insufficient for fluorinated phenols due to low boiling point (

    
    ).
    
  • Recommendation: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents solvate the cation (

    
    ) efficiently while leaving the anion free to react.
    
  • Temperature: Reactions typically require

    
     to overcome the activation energy barrier imposed by the fluorine substituent.
    
C. The Electrophile
  • Alkyl Iodides: Most reactive, but expensive and prone to light decomposition.

  • Alkyl Bromides + Finkelstein Catalyst: Use Alkyl Bromides with 10 mol% Potassium Iodide (KI) . The KI generates a transient alkyl iodide in situ, accelerating the reaction rate significantly.

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct protocol based on substrate availability and scale.

EtherSynthesisWorkflow Start START: Fluorinated Hydroxybenzoic Acid CheckProtect Is the Carboxylic Acid Protected? Start->CheckProtect RouteA Route A: Step-wise (High Fidelity) CheckProtect->RouteA No (High Purity Req) RouteB Route B: Global Alkylation (Process Efficiency) CheckProtect->RouteB No (Scale-up/Speed) StepA1 1. Esterification (MeOH/H2SO4) RouteA->StepA1 StepB1 1. Global Alkylation (2.5 eq Base + R-X) RouteB->StepB1 StepA2 2. Ether Synthesis (Cs2CO3/DMF) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH/THF) StepA2->StepA3 Final FINAL PRODUCT: Fluorinated Alkoxybenzoic Acid StepA3->Final StepB2 2. Selective Saponification StepB1->StepB2 StepB2->Final

Figure 1: Decision tree for selecting the optimal synthesis route based on purity requirements and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Step-wise Route

Best for: Complex substrates, late-stage functionalization, and high-purity requirements.

Concept: Protecting the carboxylic acid as a methyl ester eliminates the competition between the carboxylate and phenoxide, forcing the alkyl halide to react solely with the phenol.

Step 1: Protection (Methyl Ester Formation)

  • Dissolve fluorinated hydroxybenzoic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Add conc.

    
     (0.1 equiv) dropwise at 
    
    
    
    .[2]
  • Reflux for 4-6 hours (Monitor by TLC/LCMS).

  • Concentrate, neutralize with sat.

    
    , and extract with EtOAc. Yields are typically >95%.
    

Step 2: Williamson Ether Synthesis (


 Method) 
  • Setup: To a flame-dried flask under

    
    , add the Methyl Ester  (1.0 equiv) and anhydrous DMF  (0.2 M concentration).
    
  • Activation: Add Cesium Carbonate (

    
    )  (1.5 equiv). Stir at Room Temperature (RT) for 30 mins. Note: The solution may turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv).[2]

    • Optimization: If using a bromide or chloride, add KI (0.1 equiv).

  • Reaction: Heat to

    
      for 2-12 hours.
    
    • Checkpoint: Monitor disappearance of the phenol peak by LCMS. Fluorinated phenols react slower; do not rush.

  • Workup: Cool to RT. Dilute with water (5x reaction volume) to dissolve cesium salts. Extract with EtOAc (3x).[2] Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .[2]
    

Step 3: Hydrolysis (Deprotection)

  • Dissolve the crude ether-ester in THF:Water (3:1) .

  • Add LiOH·

    
      (2.0 equiv). Stir at RT (or 
    
    
    
    if sluggish) for 2-4 hours.
  • Acidification: Acidify carefully with 1M HCl to pH 3. The product usually precipitates. Filter and dry.[2][3]

Protocol B: Global Alkylation (Direct Route)

Best for: Simple alkyl groups (Methyl, Ethyl) and high-throughput parallel synthesis.

Concept: Uses excess base and electrophile to alkylate both the phenol and the carboxylic acid (forming the ester), followed by selective hydrolysis of the ester.

  • Reagents: Dissolve Fluorinated Hydroxybenzoic Acid (1.0 equiv) in DMF (0.3 M).

  • Base: Add

    
      (3.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Alkylation: Add Alkyl Halide (2.5 - 3.0 equiv).

  • Conditions: Heat to

    
     for 16 hours.
    
    • Result: This forms the Alkoxy-Benzoic Acid Ester .

  • One-Pot Hydrolysis: Without isolation, add water and NaOH (5.0 equiv) directly to the reaction mixture. Heat at

    
     for 2 hours.
    
  • Workup: Acidify to pH 2. Extract the free acid product.

Comparative Data: Reagent Efficacy

The following table summarizes the impact of base and solvent choice on the conversion of 3-fluoro-4-hydroxybenzoic acid with benzyl bromide.

EntryBase (2.0 eq)SolventTemp (

)
Time (h)Conversion (%)Notes
1

AcetoneReflux2435%Poor solubility; incomplete reaction.
2

DMF801278%Standard protocol; acceptable for simple cases.
3

DMF 60 4 >98% Recommended. "Naked anion" effect accelerates rate.
4

THF0

RT
290%Fast, but requires strict anhydrous conditions; risk of side reactions.

Mechanistic Insight: The Fluorine Challenge

Understanding the electronic environment is critical for troubleshooting.

Mechanism Substrate F-Phenol Deprotonation Deprotonation (Cs2CO3) Substrate->Deprotonation -H+ Phenoxide F-Phenoxide (Stabilized/Deactivated) Deprotonation->Phenoxide Eq shift Transition Transition State (Cs+ loose pair) Phenoxide->Transition + R-X Note1 Fluorine (EWG) pulls electron density, making O- less nucleophilic. Phenoxide->Note1 Product Ether Product Transition->Product SN2

Figure 2: Mechanistic pathway showing the deactivating effect of Fluorine on the nucleophile.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Fluorine deactivation or steric hindrance (if F is ortho to OH).

    • Fix: Switch to

      
       in DMF.[1] Add 10 mol% KI (Finkelstein condition). Increase temp to 
      
      
      
      .
  • Problem: C-Alkylation (Rare but possible).

    • Cause: Phenoxide acting as an ambident nucleophile (usually only with allylic/benzylic halides and very tight ion pairs).

    • Fix: Ensure O-alkylation is favored by using polar aprotic solvents (DMF) which solvate the cation and favor the "hard" nucleophile (Oxygen).

  • Problem: Ester Hydrolysis Fails.

    • Cause: Steric bulk near the carboxylate (e.g., ortho-fluorines).

    • Fix: Use LiOH (smaller cation than K/Na) and increase temperature. If extremely stubborn, use

      
       (if ether is stable) or acid-catalyzed hydrolysis (
      
      
      
      ).

References

  • BenchChem Protocols. Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives. (General methodology for step-wise protection and alkylation).

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[4] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[4][5][6] Synthetic Communications, 25(9), 1367–1370.[4] (The foundational paper on the "Cesium Effect" in MeCN/DMF).

  • Master Organic Chemistry.The Williamson Ether Synthesis: Mechanism and Conditions.

    
     mechanisms and solvent effects). 
    
  • Chemistry Steps.

    
     differences between carboxylic acids and phenols). 
    

Sources

Troubleshooting & Optimization

Minimizing debromination side reactions during coupling of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering hydrodebromination (loss of bromine) during the coupling of benzoic acid derivatives.

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Hydrodebromination (Ar-Br


 Ar-H) in Pd-Catalyzed Couplings

Diagnostic & Triage

Q: How do I confirm if my side-product is due to debromination?

A: In the coupling of benzoic acid derivatives (e.g., bromobenzoic acid or esters), the most common side reaction is hydrodebromination (also called protodehalogenation). This occurs when the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source instead of the transmetallation partner.

Diagnostic Checklist:

  • LC-MS Analysis: Look for a mass peak corresponding to

    
      (loss of 
    
    
    
    + gain of
    
    
    ) or
    
    
    .
    • Example: If starting with Methyl 3-bromobenzoate (MW 215), the debrominated byproduct is Methyl benzoate (MW 136).

  • NMR Signature:

    • Disappearance of the specific Ar-Br coupling pattern.

    • Appearance of a new proton signal, often in a region overlapping with other aromatic protons, but with distinct splitting (e.g., a new triplet or doublet of doublets depending on substitution).

  • Reaction Color: While not definitive, the formation of Palladium Black (precipitate) often correlates with catalyst decomposition pathways that facilitate debromination.

Root Cause Analysis (The "Why")

Q: Why is my bromine being replaced by hydrogen?

A: This is a kinetic competition between the desired Transmetallation and the undesired


-Hydride Elimination  or Protodemetallation .

When using benzoic acid derivatives, the electron-withdrawing nature of the carbonyl group (COOH or COOR) facilitates the initial Oxidative Addition (Step A). However, if the subsequent Transmetallation (Step B) is slow—often due to steric hindrance or low solubility of the boronic acid—the Palladium center becomes vulnerable to side reactions.

The Mechanism of Failure:

  • Solvent/Base Interaction: In protic solvents (alcohols) or wet solvents, alkoxide bases can undergo

    
    -hydride elimination to form a Palladium-Hydride (Pd-H)  species.
    
  • Reductive Elimination: This Pd-H species undergoes reductive elimination with your aryl ring, ejecting the debrominated arene (Ar-H) and killing the catalytic cycle.

Visualizing the Competing Pathways

The following diagram illustrates where the failure occurs in the catalytic cycle.

Suzuki_Debromination Pd0 Pd(0) Active Species OxAdd Intermediate I: Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition ArBr Substrate: Ar-Br (Benzoic Acid Deriv.) ArBr->OxAdd TransMetal Step B: Transmetallation (Desired Path) OxAdd->TransMetal + Boronic Acid (Fast) PdH Intermediate II: Ar-Pd(II)-H OxAdd->PdH + Hydride Source (Slow Transmetallation) Product Product: Ar-Ar' (Coupled Benzoate) TransMetal->Product Reductive Elimination HydrideSource Side Reaction Trigger: Alcohol/Water/Base SideProduct Byproduct: Ar-H (Debrominated) PdH->SideProduct Reductive Elimination Product->Pd0 Regenerate Catalyst SideProduct->Pd0 Catalyst Reset

Caption: Kinetic competition between the desired transmetallation (blue) and the hydrodebromination pathway (red/yellow).

Troubleshooting & Optimization Strategies

Q: Which reaction parameters should I change first?

A: Follow this hierarchy of controls. Start with Solvent/Base , then move to Ligands .[1][2]

Strategy 1: Eliminate Hydride Sources (Solvent & Base)

The most common source of hydride is the interaction between a base and a protic solvent (e.g., Isopropanol + KOH


 Acetone + Pd-H).
ParameterAvoid (High Risk) Recommended (Low Risk) Why?
Solvent Ethanol, Methanol, IsopropanolToluene, 1,4-Dioxane, THF Aprotic solvents cannot donate

-hydrogens easily to form Pd-H.
Base Ethoxides, Methoxides, Hydroxides

,

,

Anhydrous inorganic bases minimize hydrolysis.[2]

is the "gold standard" for sensitive couplings.
Water Wet solventsAnhydrous conditions Water promotes protodemetallation. Use molecular sieves if possible.
Strategy 2: Accelerate Transmetallation (Ligand Choice)

If the catalyst sits in the oxidative addition state (Ar-Pd-Br) too long, it will find a way to decompose. You must speed up the next step.

  • Recommendation: Use bulky, electron-rich Buchwald ligands (e.g., SPhos , XPhos ).[2]

  • Mechanism: These ligands facilitate rapid transmetallation and reductive elimination, effectively "outrunning" the debromination side reaction.

Strategy 3: The "Free Acid" Problem

If coupling a free benzoic acid (COOH):

  • Issue: The carboxylic acid can protonate the Pd-intermediate or interfere with the base.

  • Fix: Use 3.0 - 4.0 equivalents of base to ensure the acid is fully deprotonated to the carboxylate (

    
    ) before the catalytic cycle begins. Alternatively, protect as a methyl ester or tert-butyl ester.
    

Validated Experimental Protocol

Protocol: Low-Debromination Suzuki Coupling of Bromobenzoic Acid Derivatives This protocol is designed to minimize Ar-H formation by using an anhydrous, aprotic system with a rapid-turnover catalyst.

Reagents:

  • Aryl Bromide (Benzoic acid deriv.): 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR 
    
    
    
    (for sterically simple cases).
  • Base:

    
     (finely ground, anhydrous): 3.0 equiv.
    
  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane.[2]

Step-by-Step:

  • Preparation: Dry all glassware in an oven. Cool under a stream of Nitrogen/Argon.

  • Charging: Add Aryl Bromide, Boronic Acid, Base, and Pre-catalyst to the vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death).

  • Solvation: Add anhydrous Toluene via syringe.

  • Activation: Heat to 80°C - 100°C with vigorous stirring.

    • Note: Do not overheat (>120°C) as thermal decomposition promotes debromination.

  • Monitoring: Check LC-MS at 1 hour.

    • Pass: Product peak dominant.

    • Fail: Significant Ar-H peak? Stop. Lower temp to 60°C and switch solvent to THF to increase transmetallation rate.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? I need it to dissolve the inorganic base. A: While water is common in Suzuki couplings, it increases the risk of debromination for sensitive substrates. If you must use water, use a minimum amount (e.g., Toluene:Water 10:1) and ensure your boronic acid is in excess (1.5 eq) to compensate for protodeboronation.

Q: I am trying to couple a Chloride in the presence of a Bromine (Chemoselectivity), but the Bromine is falling off. A: This is extremely difficult. Standard Pd-catalysts will insert into C-Br before C-Cl. To couple the Chloride while keeping the Bromine intact, you need a specialized system (e.g., Fu's conditions using


) that activates Chlorides at room temperature, or you must switch the Bromine to a less reactive group (like a Tosylate) or the Chloride to an Iodide.

Q: Does the position of the bromine on the benzoic acid matter? A: Yes.

  • Ortho-bromo: Highly prone to debromination due to steric hindrance slowing down transmetallation. Requires highly active ligands (SPhos).

  • Para-bromo: Generally cleaner, but electron-withdrawing COOH makes the C-Br bond labile.

References

  • BenchChem. Preventing Debromination in Suzuki Coupling of Bromo-Imidazoles and Aryl Halides. (2025).[2][3][4][5][6]

  • National Institutes of Health (PMC). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into Undesired Hydrodehalogenation. (2011).[7]

  • Organic Chemistry Portal. Suzuki Coupling: Side Reactions and Optimization.

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis: Scientific Background. (2010).[8]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow: Mechanisms and Side Reactions. (2017).

Sources

Technical Support Center: Purification of Fluorobenzyl Ether Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorobenzyl ether intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Fluorobenzyl ethers are crucial building blocks in medicinal chemistry and materials science, often serving as protecting groups or key structural motifs.[1][2] Their successful synthesis and purification are paramount for the integrity of downstream applications.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification issues. We will explore the causality behind experimental observations and provide robust, self-validating methodologies to overcome them.

Part 1: Pre-Purification Troubleshooting – The Aqueous Work-up

The journey to a pure compound begins immediately after the reaction is quenched. The aqueous work-up is a critical first purification step designed to remove inorganic salts, water-soluble reagents, and polar solvents. Problems here can complicate all subsequent steps.

Frequently Asked Questions (FAQs)

Q1: I've just quenched my Williamson ether synthesis reaction (e.g., with water or NH₄Cl), and now I have a persistent emulsion in my separatory funnel. How can I resolve this?

A1: Emulsions are colloidal suspensions of one liquid in another and are common when the densities and polarities of the aqueous and organic layers are similar, or when surfactants are present.[3] Vigorous shaking is a frequent cause.

  • Immediate Steps to Break the Emulsion:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine).[4] This increases the ionic strength and density of the aqueous layer, helping to force the separation of the two phases.[3]

    • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.

    • Filtration: In stubborn cases, filtering the entire emulsified layer through a pad of Celite or glass wool can help break the suspension.[3]

Q2: My reaction was performed in a high-boiling polar aprotic solvent like DMF or DMSO. How can I effectively remove it before column chromatography?

A2: Residual DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) can interfere with purification by altering the polarity of your sample and eluent system. Their high boiling points make them difficult to remove by rotary evaporation alone.

  • Causality: These solvents are fully miscible with both water and many organic solvents. The goal is to partition them into the aqueous phase.

  • Protocol: Multi-Wash Extraction

    • Dilute the crude reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer multiple times with water. For every 5 mL of DMF or DMSO, use at least 5 x 10 mL of water in sequential washes.[4]

    • A 5% aqueous LiCl solution can also be effective for removing DMF.[4]

    • Finish with a brine wash to remove residual water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.[4]

    • Validation: After solvent removal, take a proton NMR of your crude product. The characteristic singlets for DMF (around 8.0, 2.9, 2.7 ppm) or DMSO (around 2.5 ppm) should be significantly diminished.

Q3: My reaction used an excess of fluorobenzyl bromide. How can I remove the bulk of it before running a column?

A3: Excess electrophiles like fluorobenzyl bromide are common impurities. While chromatography can remove them, reducing the amount beforehand makes the separation less demanding.

  • Strategy 1: Chemical Quenching If your desired product is stable to amines, you can add a small amount of a nucleophilic amine like triethylamine to the reaction mixture after the primary reaction is complete. The amine will react with the excess benzyl bromide to form a quaternary ammonium salt, which is water-soluble and can be removed during the aqueous work-up.[5]

  • Strategy 2: Distillation (for liquid products) If your product has a significantly higher boiling point than the fluorobenzyl bromide, a simple or vacuum distillation can be an effective first-pass purification step.[5][6]

  • Strategy 3: Optimized Chromatography (Primary Method) For most cases, flash chromatography is the most reliable method. A non-polar solvent system will typically elute the less polar benzyl bromide well before the more polar ether product.[5][7]

Part 2: Troubleshooting the Primary Purification Step

Flash chromatography and recrystallization are the two workhorse techniques for purifying solid and liquid fluorobenzyl ether intermediates.

A. Flash Column Chromatography

Flash chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[8][9]

Workflow for Flash Chromatography Purification

Caption: General workflow for flash chromatography.

Frequently Asked Questions (FAQs)

Q1: My fluorobenzyl ether and the unreacted starting alcohol/phenol have very similar Rf values on the TLC plate. How can I improve separation?

A1: This is a classic challenge where the product and one of the starting materials have similar polarities.

  • Causality: The polarity difference between an alcohol (-OH) and an ether (-OR) can sometimes be subtle, especially in complex molecules. The key is to exploit small differences in their interactions with the stationary and mobile phases.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Test a variety of solvent systems. The goal is to maximize the difference in Rf (ΔRf).[10]

      • Switch one component of your eluent. If you are using Ethyl Acetate/Hexane, try Diethyl Ether/Hexane or Dichloromethane/Hexane.[11] Different solvents have different selectivities that can resolve overlapping spots.

      • Decrease the overall polarity of the eluent. This will cause all compounds to have lower Rf values, but it can spread them out more on the plate, potentially revealing a separation. The optimal Rf for the target compound for column chromatography is generally between 0.15 and 0.35.[9][12]

    • Use a Gradient Elution: Start with a very non-polar eluent (e.g., 100% Hexane) and gradually increase the percentage of the polar solvent. This can hold the more polar alcohol on the column longer while the less polar ether elutes.[7]

    • Change the Stationary Phase: If silica gel (slightly acidic) is not working, consider using alumina (which can be basic, neutral, or acidic) or a bonded-phase silica like diol.

Decision Tree for Poor Chromatographic Separation

Caption: Troubleshooting poor separation in chromatography.

Q2: My product is streaking badly on the TLC plate and the column, leading to broad fractions and poor purity. What is causing this?

A2: Streaking is typically caused by one of three issues: overloading the plate/column, poor solubility of the sample in the eluent, or strong interactions with the stationary phase (often seen with acidic or basic compounds).

  • Solutions:

    • Dilute Your Sample: Prepare a more dilute solution for spotting on the TLC plate.[12] Overloading is the most common cause of streaking.

    • Use the "Dry Loading" Method: If your compound is not very soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing streaking. To solve this:

      • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

      • Add a small amount of silica gel (a few times the mass of your crude product) to this solution.

      • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

      • Carefully add this powder to the top of your packed column.[8] This ensures the sample is evenly distributed on the stationary phase.

    • Modify the Mobile Phase: If your compound is acidic or basic, add a small amount of modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds (like amines), add ~1% triethylamine. This neutralizes active sites on the silica gel and improves peak shape.

Table 1: Common Impurities in Fluorobenzyl Ether Synthesis and Removal Strategies
ImpurityTypeTypical Removal MethodNotes
Unreacted Alcohol/PhenolStarting MaterialFlash ChromatographyCan be challenging if polarity is similar to the product. Optimize eluent carefully.
Unreacted Fluorobenzyl HalideStarting MaterialFlash ChromatographyGenerally less polar than the ether product and elutes first.[5]
Elimination Byproduct (Alkene)Side ProductFlash ChromatographyTypically very non-polar; will elute quickly with the solvent front.[13]
Inorganic Base (e.g., K₂CO₃, NaH)ReagentAqueous Work-upRemove by washing the organic layer with water or a mild acid.
Polar Solvent (DMF, DMSO)SolventAqueous Work-upRequires multiple washes with water or brine to partition out of the organic layer.[4]
B. Recrystallization

For solid fluorobenzyl ether intermediates, recrystallization is an exceptionally powerful purification technique. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[14] An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[15][16]

Frequently Asked Questions (FAQs)

Q1: My product "oiled out" of the solution upon cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid (an oil) rather than a solid crystal lattice.

  • Causality & Solutions:

    • Cooling Too Quickly: Rapid cooling promotes precipitation over crystallization. Allow the hot, saturated solution to cool slowly to room temperature first, then move it to an ice bath.

    • Solvent Polarity is Too High: The solvent may be too good at dissolving your compound. Add a less polar "anti-solvent" dropwise to the hot solution until it just starts to become cloudy, then add a drop or two of the primary solvent to redissolve the solid. This mixed-solvent system may have better properties for crystallization.[16]

    • Impurity Depression of Melting Point: Significant impurities can lower the melting point of your compound, making it more likely to oil out. Try to remove some impurities first with a quick filtration through a small plug of silica.

    • Rescue Procedure: If your product has already oiled out, try reheating the solution to redissolve the oil completely. Add a little more solvent, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface to initiate nucleation and crystal growth.

Q2: I've cooled my solution, but no crystals have formed. What's wrong?

A2: This usually means your solution is not saturated, or crystallization has not been initiated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: As mentioned above, scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[17] Allow it to cool again. Be careful not to evaporate too much solvent, or the compound will crash out impurely.

    • Change Solvent: The chosen solvent may simply be too good at dissolving your compound even at low temperatures. Try a different solvent or a mixed-solvent system.[16]

Protocol: Standard Recrystallization
  • Choose a Solvent: Find a suitable solvent where the compound is soluble when hot and insoluble when cold.[16]

  • Dissolve the Solute: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[15][17]

  • Decolorize (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.[14]

  • Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[16]

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[15] Allow the crystals to dry completely under vacuum.[14]

References
  • SOP: CRYSTALLIZATION - UCT Science.
  • Recrystallization.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • Recrystallization - Chemistry LibreTexts.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide - Universal Wiser Publisher.
  • EP0024612B1 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents.
  • SOP: FLASH CHROMATOGRAPHY - UCT Science.
  • Some Useful and Practical Tips for Flash Chromatography | EPFL.
  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC - NIH.
  • EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents.
  • Williamson Ether Synthesis - ChemTalk.
  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions - Benchchem.
  • Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures - Benchchem.
  • Thin Layer Chromatography (TLC).
  • Successful flash chromatography - Biotage.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering - Universal Wiser Publisher.
  • Remove Sticky Reagents.
  • 2-Fluorobenzyl alcohol 98 446-51-5 - Sigma-Aldrich.
  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate.
  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal.
  • Synthesis and Characterization of Fluorobenzyl Peptoids - CACHE - Kalamazoo College.
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • EP0913381B1 - Method for purifying a bromine compound - Google Patents.
  • Troubleshooting protein purification? - ResearchGate.
  • Removing unreacted 4-Bromooctane from the reaction mixture - Benchchem.
  • How to solve the problem with His-tagged protein purification? - ResearchGate.
  • Protein purification troubleshooting - ResearchGate.

Sources

Optimizing reaction temperature for alkylation of salicylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Thermal Optimization for Salicylic Acid Alkylation

Strategic Overview: The Kinetic vs. Thermodynamic Battlefield

Colleagues, optimizing the alkylation of salicylic acid (SA) derivatives is not merely about "heating it up to speed it up." You are managing a complex competition between three distinct reactive centers: the Phenolic Oxygen , the Carboxylate Oxygen , and the Aromatic Ring (Carbon) .

Temperature is your primary switch for selectivity.

  • Low Temperature (<60°C): Favors kinetic control. This is the domain of O-Alkylation (Etherification) via SN2 mechanisms.[1]

  • Medium Temperature (80°C–140°C): The transition zone. Solubility improves, but the risk of Esterification (alkylation of the carboxylate) and Elimination (of the alkyl halide) increases.

  • High Temperature (>160°C): Favors thermodynamic control. This is the domain of C-Alkylation (Friedel-Crafts) and, critically, Claisen Rearrangements .

  • The Danger Zone (>190°C): The threshold for Decarboxylation . Above this, you are simply manufacturing phenol and CO₂.

Critical Temperature Zones & Selectivity Protocol

The following table summarizes the thermal windows for specific chemical transformations of salicylate derivatives.

Target TransformationOptimal Temp RangePrimary MechanismCritical Risk Factors
O-Alkylation (Ether) 50°C – 90°C SN2 (Williamson)Competitive E2 elimination of alkyl halide; Esterification.
Esterification 80°C – 120°C Fischer / SN2Hydrolysis if "wet"; O-alkylation competition.
C-Alkylation (Ring) 120°C – 160°C Friedel-CraftsPolymerization; Polysubstitution.
Claisen Rearrangement 180°C – 200°C [3,3]-SigmatropicDecarboxylation (starts ~200°C); Charring.

Troubleshooting Guide: Q&A

Scenario A: The "Missing Product" Mystery

Q: I am attempting a Williamson ether synthesis on methyl salicylate using an alkyl iodide at reflux in DMF (153°C). My yield is low, and I see significant starting material. Why?

A: You are likely incinerating your alkylating agent via Elimination (E2) .

  • The Science: At 153°C, the basicity of your phenoxide ion begins to compete with its nucleophilicity. Instead of attacking the carbon of the alkyl iodide (SN2), it plucks a proton from the

    
    -carbon, generating an alkene (gas) and regenerating the phenol.
    
  • The Fix: Drop the temperature to 60–80°C . Switch to a solvent like Acetone (reflux ~56°C) or Acetonitrile (reflux ~82°C) to physically cap the thermal energy input. If DMF is required for solubility, use an external oil bath set strictly to 80°C.

Scenario B: The Unexpected Isomer

Q: We synthesized an allyl ether of salicylic acid. Upon scale-up, we increased the reaction temperature to 190°C to drive completion. The NMR shows the allyl group is now on the aromatic ring, not the oxygen. What happened?

A: You inadvertently triggered a Claisen Rearrangement .

  • The Science: Allyl aryl ethers are thermally unstable. Above 180°C, they undergo a concerted [3,3]-sigmatropic rearrangement, moving the allyl group from the oxygen to the ortho-carbon. This is a thermodynamic sink; you cannot reverse it.

  • The Fix: Keep reaction temperatures below 140°C for allyl ethers. If high temperatures are unavoidable due to kinetics, use a Lewis Acid catalyst (e.g., BCl₃) to lower the activation energy, allowing the reaction to proceed at safer temperatures.

Scenario C: The "Fizzing" Flask

Q: We are performing a direct alkylation of salicylic acid at 210°C using a high-boiling solvent. The reaction mixture is bubbling vigorously, but we aren't using a carbonate base. What is the gas?

A: You are witnessing Thermal Decarboxylation . The gas is CO₂.[2]

  • The Science: Salicylic acid is thermally fragile. The ortho-hydroxyl group catalyzes the loss of the carboxyl group via a cyclic transition state, converting your expensive starting material into cheap phenol. This initiates significantly around 200°C .[2][3]

  • The Fix: Never exceed 180°C with free salicylic acid. If high-temp alkylation is required, convert the acid to an ester or amide first, which stabilizes the molecule against decarboxylation.

Visualizing the Reaction Landscape

The following diagram maps the divergence of pathways based on thermal input.

ReactionPathways Start Salicylate Anion (Nucleophile) Ether O-Alkyl Ether (Kinetic Product) Start->Ether 50-90°C (SN2 Mechanism) Elim Alkene Byproduct (E2 Elimination) Start->Elim >100°C (Basic Conditions) Ring C-Alkyl Derivative (Thermodynamic Product) Start->Ring 120-160°C (Friedel-Crafts) Decarb Phenol + CO2 (Degradation) Start->Decarb >200°C (Thermal Failure) Rearrange Ortho-Allyl Phenol (Claisen Rearrangement) Ether->Rearrange >180°C (If Allyl Ether)

Figure 1: Thermal divergence pathways for salicylate alkylation. Note the critical degradation threshold at 200°C.

Experimental Protocol: Optimized O-Alkylation (Williamson)

This protocol is designed to maximize O-selectivity while suppressing esterification and decarboxylation.

Reagents:

  • Methyl Salicylate (1.0 eq)

  • Alkyl Bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) [Anhydrous, freshly ground]

  • Solvent: Acetone (Reagent Grade)

Methodology:

  • Setup: Charge a round-bottom flask with Methyl Salicylate and Acetone (0.5 M concentration).

  • Activation: Add K₂CO₃. Stir at room temperature for 15 minutes. Why? This allows the formation of the phenoxide anion surface species before the electrophile is introduced.

  • Addition: Add the Alkyl Bromide dropwise.

  • Thermal Control: Heat to a gentle reflux (approx. 56°C) .

    • Checkpoint: Do not use DMF unless the alkyl halide is insoluble in acetone. If using DMF, do not exceed 80°C.

  • Monitoring: Monitor via TLC or HPLC every 2 hours. Reaction typically completes in 6–8 hours.

  • Workup: Filter off inorganic salts while warm. Concentrate the filtrate.

Validation Criteria:

  • Success: Appearance of ether peak in NMR (approx 4.0 ppm for O-CH₂).

  • Failure (Overheating): Appearance of vinyl protons (elimination product) or loss of ester methoxy group (hydrolysis).

References

  • Williamson Ether Synthesis Mechanism & Conditions. BenchChem. Retrieved from

  • Thermal Decarboxylation of Salicylic Acid. Google Patents (US3061651A). Retrieved from

  • Claisen Rearrangement of Allyl Aryl Ethers. Organic Chemistry Portal. Retrieved from

  • Optimization of Salicylic Acid Alkylation (Industrial Context). White Rose eTheses Online. Retrieved from

  • Green O-Alkylation of Salicylamide (Ethenzamide Synthesis). Preprints.org. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column and mobile phase screening to method optimization and validation through forced degradation studies. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method to ensure the quality and stability of this critical pharmaceutical intermediate.

The Analytical Challenge: Understanding the Analyte

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge informs every subsequent decision in the method development process.

This compound is a complex molecule featuring several key functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid Group: This makes the molecule acidic, meaning its ionization state is highly dependent on the mobile phase pH. To achieve consistent retention in RP-HPLC, its ionization must be controlled.

  • Aromatic Rings & Bromo-substituent: These moieties contribute to the molecule's hydrophobicity and provide a strong chromophore for UV detection.

  • Ether Linkage & Fluoro-substituent: These add polarity and potential sites for specific interactions with different stationary phases.

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure C₁₄H₁₀BrFO₃A multi-functional molecule requiring careful optimization for selectivity.
Molecular Weight 325.13 g/mol Suitable for standard RP-HPLC; no special considerations for size are needed.
Acidity (pKa) ~3-4 (Estimated)Ionizable. Requires a low-pH mobile phase for ion suppression to ensure good peak shape and stable retention.[1][2]
Polarity Moderately non-polarWell-suited for reversed-phase chromatography.[3]
UV Chromophore Aromatic SystemStrong UV absorbance, making UV detection a highly suitable and sensitive choice.

The Strategic Approach: A Logic-Driven Workflow for Method Development

A successful method development strategy is not a random walk but a systematic process of elimination and refinement. Our approach is designed to efficiently arrive at a robust and reliable method.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, Polarity, UV) Mode Select Mode: RP-HPLC (Ion-Suppression) Analyte->Mode Properties inform choice Column Column Screening (C18, PFP, Phenyl) Mode->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Params Parameter Tuning (Flow, Temp, Wavelength) Gradient->Params Degradation Forced Degradation (ICH Q1A) Params->Degradation Validation Method Validation (ICH Q2) Degradation->Validation Proves specificity Result Final Validated Stability-Indicating Method Validation->Result

Caption: A systematic workflow for HPLC method development.

Initial Method Screening: Choosing the Right Tools

The goal of this phase is to find a promising starting point. We compare different stationary phases (columns) because column chemistry is the primary driver of chromatographic selectivity.

The Rationale for Column Selection
  • Primary Choice (Workhorse): C18 (L1) : A high-purity, end-capped C18 column is the logical first choice for a moderately non-polar molecule. It separates primarily based on hydrophobicity and is a robust, versatile starting point.[4][5]

  • Alternative 1 (Orthogonal Selectivity): Pentafluorophenyl (PFP, L43) : PFP phases offer a different separation mechanism. The highly electronegative fluorine atoms provide dipole-dipole, pi-pi, and ion-exchange interactions, which can be highly effective for separating halogenated compounds and positional isomers that may be poorly resolved on a C18.[4][6]

  • Alternative 2 (Pi-Pi Interactions): Phenyl-Hexyl (L11) : This phase provides aromatic selectivity through pi-pi stacking interactions with the analyte's phenyl rings. It can be advantageous if key impurities differ in their aromatic character.

Mobile Phase Considerations

For an acidic analyte like our target compound, maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa is critical. This "ion-suppression" technique renders the carboxylic acid group neutral (protonated), ensuring it is sufficiently retained on the non-polar stationary phase and produces a sharp, symmetrical peak.[1][2][6]

  • Aqueous Phase: 0.1% Formic Acid (v/v) in water (approx. pH 2.7). This is a simple, effective, and LC-MS compatible choice for ion suppression.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak efficiency and has a lower UV cutoff.[7][8]

Method Optimization: From Good to Great

With a C18 column and an acidified ACN/water mobile phase as our starting point, we now refine the method to ensure all potential impurities and degradation products are fully resolved from the main analyte peak.

A generic screening gradient (e.g., 5% to 95% ACN over 20 minutes) is used to first visualize the entire impurity profile. The gradient is then optimized to provide sufficient resolution around the main peak while minimizing the run time.

G cluster_0 Optimization Goal Params Key Parameters Mobile Phase pH Organic Modifier % Analyte Analyte State (Carboxylic Acid) Params:f1->Analyte Controls Ionization (Low pH = Neutral) Retention Retention Time Params:f2->Retention Controls Elution Strength (Higher % = Less Retained) Analyte->Retention Neutral Form = More Retained Goal Baseline separation of API from all impurities Retention->Goal G cluster_stress Stress Conditions (ICH Q1A) API API Sample (5-Bromo-2-...benzoic acid) Acid Acid (0.1N HCl, 60°C) API->Acid Base Base (0.1N NaOH, RT) API->Base Ox Oxidation (3% H₂O₂, RT) API->Ox Therm Thermal (80°C, Solid) API->Therm Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze Stressed Samples by Optimized HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Purity Assess Peak Purity (PDA Detector) Analysis->Purity

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation
  • Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 acetonitrile:water diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve the stressed solid in diluent to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve and dilute to 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method and a photodiode array (PDA) detector to assess peak purity.

Table 2: Representative Forced Degradation Results

Condition% DegradationDegradation ProductsPeak Purity of APIConclusion
Control < 0.1%None observedPass (>0.999)-
Acid (HCl) ~12.5%2 major, 1 minorPass (>0.999)Method is specific
Base (NaOH) ~18.2%3 majorPass (>0.999)Method is specific
Oxidation (H₂O₂) ~8.9%1 major, 2 minorPass (>0.999)Method is specific
Thermal ~5.5%1 majorPass (>0.999)Method is specific
Photolytic ~3.1%1 minorPass (>0.999)Method is specific

The results demonstrate that in all stress conditions, the degradation products were successfully separated from the parent API peak, and the peak purity analysis confirms no co-elution. This provides strong evidence that the method is stability-indicating.

Comparison Guide: Evaluating Chromatographic Alternatives

To validate our choice of the C18 column, we compare its performance against the PFP and Phenyl-Hexyl columns using a mixture of the API and its forced degradation samples. The primary metric for success is the resolution (Rs) between the API and the closest eluting impurity or degradant. A resolution value ≥ 2.0 is considered ideal.

Table 3: Comparative Performance of Different HPLC Columns

ParameterOptimized Method (C18) Alternative 1 (PFP) Alternative 2 (Phenyl-Hexyl)
Resolution (Rs) of Critical Pair *3.1 1.62.2
API Peak Tailing Factor 1.1 1.31.4
Analysis Time 17 min 20 min18 min
Selectivity Notes Excellent separation of all hydrophobic and polar degradants.Poor resolution of a key oxidative degradant. Shows some peak fronting.Good resolution for most degradants, but significant tailing for a basic degradant.
Overall Assessment Superior Performance UnsuitableAcceptable but Inferior

Critical Pair: The API peak and the closest eluting degradation product observed during the study.

Final Recommendation

The RP-HPLC method detailed in this guide, utilizing a C18 column with an ion-suppressing mobile phase of 0.1% formic acid and an acetonitrile gradient, has been shown to be a robust, specific, and stability-indicating method for the purity analysis of this compound. The systematic development approach, supported by comparative data and validated through comprehensive forced degradation studies, ensures that this method is fit for purpose in a regulated drug development environment.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Helix Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • J. Kwiecień, A., & Krzek, J. (2012). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • LCGC International. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Koch, K., & Gryniewicz, C. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]

  • LabRulez LCMS. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • DPT Laboratories. (2023). The Use Of Forced Degradation In Analytical Method Development. [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

Sources

Comparing binding affinity of 2-fluorobenzyl vs 4-fluorobenzyl benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 2-fluorobenzyl and 4-fluorobenzyl benzoic acid analogs, focusing on how fluorine positioning dictates binding affinity, conformational dynamics, and physicochemical properties in drug design.

Executive Summary

In medicinal chemistry, the positional isomerism of fluorine on a benzoic acid scaffold acts as a molecular switch. 2-fluorobenzyl (ortho) analogs typically exhibit altered binding modes driven by steric "twisting" and increased acidity, often favoring targets requiring non-planar ligand conformations. Conversely, 4-fluorobenzyl (para) analogs generally function as bioisosteres that maintain planarity while blocking metabolic oxidation, preserving the parent binding orientation with enhanced metabolic stability.

Part 1: Physicochemical Drivers of Binding Affinity

The binding affinity differences between these two analogs are rarely random; they are downstream effects of three fundamental physicochemical changes.

The "Ortho Effect" on Conformation

The most critical differentiator is the steric influence on the carboxylate headgroup.

  • 4-Fluorobenzyl (Para): The fluorine atom is distal to the carboxylic acid. The molecule retains a planar conformation (coplanar carboxylate and phenyl ring) due to conjugation. This is ideal for narrow, flat binding pockets (e.g., DNA intercalators, certain kinase ATP pockets).

  • 2-Fluorobenzyl (Ortho): The fluorine atom creates steric clash with the carbonyl oxygen. This forces the carboxylate group to rotate out of the phenyl plane (the "Ortho Twist" ). This pre-organized twisted conformation can significantly enhance binding affinity if the target pocket is globular or requires a non-planar ligand, as it reduces the entropic penalty of binding.

Electronic Modulation & Acidity (pKa)

Fluorine is highly electronegative, but its effect depends on proximity.

  • 2-F Analog: Strong inductive effect ($ -I $) stabilizes the carboxylate anion.

    • Result: Significant drop in pKa (Acid becomes stronger).

    • pKa: ~3.27 (vs. 4.20 for benzoic acid).

    • Bio-impact:[1][2][3] At physiological pH (7.4), the 2-F analog is more fully ionized, strengthening electrostatic interactions (salt bridges) with positively charged residues (e.g., Arginine, Lysine) in the binding pocket.

  • 4-F Analog: Inductive withdrawal is weaker due to distance; mesomeric donation ($ +M $) competes.

    • Result: Minimal change in pKa.

    • pKa: ~4.14.

    • Bio-impact:[1][2][3] Ionization state mimics the unsubstituted parent.

Summary of Physicochemical Differences
Feature2-Fluorobenzyl (Ortho)4-Fluorobenzyl (Para)
Dominant Effect Steric Hindrance & Inductive ($ -I $)Metabolic Blockade & Bioisosterism
Conformation Twisted (Non-planar)Planar (Coplanar)
Acidity (pKa) High (~3.27)Moderate (~4.14)
Metabolic Stability Moderate (Blocks ortho-oxidation)High (Blocks para-hydroxylation)
Primary Binding Driver Electrostatic + Shape ComplementarityHydrophobic Interaction + Geometry

Part 2: Case Studies in Binding Affinity

Case Study A: GPR40 Agonists (Metabolic Stability vs. Binding)

In the development of GPR40 agonists (e.g., for Type 2 Diabetes), the benzoic acid moiety anchors the molecule via an ionic interaction with Arg183 and Arg258.

  • Observation: Introduction of fluorine at the ortho-position (or alpha to the acid in related phenylpropanoic acids) lowered the pKa, strengthening the salt bridge with Arg residues. However, the steric bulk sometimes reduced potency if the pocket was tight.

  • Outcome: The 4-fluorobenzyl motif is often preferred in this class (e.g., Fasiglifam/TAK-875 analogs) because it blocks rapid oxidative metabolism at the para-position (a major clearance pathway) without disrupting the critical planar pi-stacking interactions often required in the hydrophobic tail of the pocket.

Case Study B: Mcl-1 Inhibitors (Protein-Protein Interactions)

Mcl-1 inhibitors often utilize a benzoic acid core to mimic the BH3 domain of pro-apoptotic proteins.

  • Observation: In a study of 2,5-substituted benzoic acids, a 4-fluoro derivative maintained binding affinity ($ K_i $ comparable to parent) while improving cellular permeability.

  • Contrast: Substitutions at the 2-position (ortho) in similar scaffolds frequently led to a loss of affinity unless the pocket specifically accommodated the twisted conformation. The 4-F analog acted as a "silent" metabolic blocker that did not perturb the binding pose.

Part 3: Experimental Protocols for Validation

To objectively compare the affinity of your specific 2-F and 4-F analogs, use Surface Plasmon Resonance (SPR) . This method provides kinetic data ($ k_{on} $, $ k_{off}


 K_d $), which is crucial for differentiating residence time.
Protocol: Comparative Binding Kinetics via SPR

Objective: Determine $ k_{on} $, $ k_{off} $, and $ K_D


\gamma$, or specific enzyme).

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

  • Ligands: 2-fluorobenzyl analog, 4-fluorobenzyl analog (purity >95%).

Step-by-Step Methodology:

  • Immobilization (Target Protein):

    • Activate flow cell surface with 1:1 EDC/NHS (0.4 M EDC, 0.1 M NHS) for 7 minutes at 10 µL/min.

    • Inject Target Protein (diluted in 10 mM Sodium Acetate, pH 4.5–5.5) to reach a target immobilization level ($ R_{max} $) of ~2000 RU (theoretical max binding capacity).

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation:

    • Prepare 10 mM stock solutions of 2-F and 4-F analogs in 100% DMSO.

    • Dilute stocks into Running Buffer to create a concentration series (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100 µM). Crucial: Match DMSO concentration (e.g., 1%) exactly in all samples and running buffer to prevent bulk refractive index errors.

  • Binding Cycle (Single Cycle Kinetics):

    • Conditioning: Run 3 startup cycles with buffer only to stabilize the baseline.

    • Injection: Inject the analyte concentration series from lowest to highest without regeneration in between (if dissociation is fast) or with regeneration (Glycine-HCl pH 2.0) if binding is tight.

    • Parameters: Contact time: 60s; Dissociation time: 120s; Flow rate: 30 µL/min.

  • Data Analysis:

    • Reference subtract the data (Flow Cell 2 - Flow Cell 1).

    • Solvent correct (using DMSO calibration curve).

    • Fit data to a 1:1 Langmuir Binding Model .

    • Compare:

      • $ k_{on} $ (Association rate): Does the 2-F steric twist slow down binding?

      • $ k_{off} $ (Dissociation rate): Does the 4-F hydrophobic interaction keep it bound longer?

Part 4: Visualizations

Figure 1: SAR Decision Logic for Fluorine Positioning

This diagram illustrates the logical flow for choosing between 2-F and 4-F substitutions based on structural and metabolic requirements.

SAR_Logic Start Benzoic Acid Optimization Decision Primary Limitation? Start->Decision Metabolism Metabolic Instability (Rapid Clearance) Decision->Metabolism High Turnover Potency Low Potency (Weak Binding) Decision->Potency Low Affinity ParaPath Target: Para-Hydroxylation Metabolism->ParaPath OrthoPath Target: Electrostatics/Shape Potency->OrthoPath Soln_4F Select 4-Fluorobenzyl (Bioisostere + Met. Block) ParaPath->Soln_4F Blocks CYP450 Soln_2F Select 2-Fluorobenzyl (Twisted Conformation + Acidic) OrthoPath->Soln_2F Pre-organize conformation Increase Salt Bridge Strength Result1 Ideal for narrow/flat pockets Soln_4F->Result1 Retains Planarity Result2 Ideal for globular pockets Soln_2F->Result2 Induces Twist

Caption: Decision matrix for selecting 2-F vs 4-F substitution based on metabolic vs. binding constraints.

Figure 2: SPR Experimental Workflow

Visualizing the kinetic validation protocol described in Part 3.

SPR_Workflow Prep Ligand Prep (2-F vs 4-F Stocks) Inject Single Cycle Injection (Increasing Conc.) Prep->Inject Immob Chip Immobilization (Amine Coupling) Immob->Inject Target Ready Analysis Kinetic Fitting (1:1 Langmuir) Inject->Analysis Output Compare k_on / k_off Analysis->Output

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis of fluorinated analogs.

References

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. ACS Omega. [Link]

  • Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Molecules. [Link]

Sources

A Comparative Guide to the Characterization of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the quality and reliability of reference standards are paramount.[1][2] These highly characterized materials serve as the benchmark for ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] This guide provides a comprehensive framework for the characterization of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies and the interpretation of the resulting data. We will explore a multi-tiered analytical approach, grounded in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council on Harmonisation (ICH).[4][5][6][7]

The Analytical Imperative: A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a reference standard.[2][8] A comprehensive understanding of a compound's properties is achieved through the synergistic application of multiple orthogonal methods. This approach provides a robust and self-validating system for confirming the molecule's identity, purity, and overall quality. The following sections detail the core analytical techniques for the characterization of this compound.

Characterization Workflow

cluster_0 Initial Assessment cluster_1 Structural Elucidation & Identification cluster_2 Purity Determination cluster_3 Physicochemical Properties Visual Inspection Visual Inspection Solubility Studies Solubility Studies Visual Inspection->Solubility Studies NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solubility Studies->NMR MS Mass Spectrometry (LC-MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC-UV FTIR->HPLC Residual Solvents Headspace GC-MS HPLC->Residual Solvents Inorganic Impurities Sulphated Ash Residual Solvents->Inorganic Impurities Thermal Analysis DSC/TGA Inorganic Impurities->Thermal Analysis Water Content Karl Fischer Titration Thermal Analysis->Water Content

Caption: Workflow for the comprehensive characterization of a reference standard.

Structural Elucidation and Identification

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of small molecules, providing detailed information about the chemical environment of individual atoms.[9][10][11][12] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural verification.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign signals to specific protons in the molecule. Compare the observed spectra with the expected chemical shifts and coupling patterns for the proposed structure.

Comparative Data:

ParameterExpected Signal for this compoundAlternative: 5-Bromo-2-hydroxybenzoic acid
¹H NMR (δ, ppm) Aromatic protons (multiple signals), -CH₂- protons (singlet or doublet), -COOH proton (broad singlet)Aromatic protons (multiple signals), -OH proton (broad singlet), -COOH proton (broad singlet)
¹³C NMR (δ, ppm) Aromatic carbons, -CH₂- carbon, -C=O carbonAromatic carbons, -C=O carbon
¹⁹F NMR (δ, ppm) Single peak corresponding to the fluorine on the benzyl groupNo signal
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.[13][14][15][16][17] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for pharmaceutical analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

  • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Comparative Data:

ParameterExpected for this compoundAlternative: 5-Bromo-2-chlorobenzoic acid
Molecular Formula C₁₄H₁₀BrFO₃C₇H₄BrClO₂
Theoretical Mass 323.9761 (M-H)⁻233.9160 (M-H)⁻
Observed Mass Consistent with theoretical mass (within 5 ppm)Consistent with theoretical mass (within 5 ppm)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19][20] It serves as a valuable fingerprinting technique for compound identification.[18][21]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Comparative Data:

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundAlternative: 5-Bromo-2,4-difluorobenzoic acid
O-H (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)
C=O (Carboxylic Acid) 1710-16801710-1680
C-O (Ether) 1250-1000No prominent ether band
C-F 1250-1000Multiple C-F stretching bands
Aromatic C-H 3100-30003100-3000

Purity Assessment

Ensuring the purity of a reference standard is critical for its use in quantitative applications.[2][22] Purity is typically assessed by a combination of chromatographic and other techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry, capable of separating the main compound from its impurities.[23][24][25][26] A validated, stability-indicating HPLC method should be developed.

Experimental Protocol:

  • Method Development: Develop a reversed-phase HPLC method with UV detection. Key parameters to optimize include the column, mobile phase composition (e.g., acetonitrile/water with an acidic modifier), flow rate, and column temperature.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[4][5][6]

  • Purity Determination: Analyze the reference standard and calculate the purity by area normalization.

Comparative Data (Hypothetical):

ParameterReference Standard Lot AAlternative: Reference Standard Lot B
Purity (by HPLC, % Area) 99.8%98.5%
Major Impurity Impurity X (0.1%)Impurity Y (1.2%)
Total Impurities 0.2%1.5%
Residual Solvents

Gas Chromatography (GC) with a mass spectrometric detector (GC-MS) is the standard method for identifying and quantifying residual solvents that may be present from the synthesis and purification process.

Inorganic Impurities

The determination of inorganic impurities is typically performed using the sulphated ash test, which measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

Physicochemical Characterization

Further characterization of the physical and chemical properties of the reference standard provides a more complete profile.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information on melting point, decomposition temperature, and the presence of solvates or hydrates.[27][28][29]

Experimental Protocol:

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the melting point from the DSC thermogram and any weight loss from the TGA curve.

Comparative Data:

ParameterReference Standard Lot AAlternative: Hydrated Form
Melting Point (DSC) Sharp endotherm at TₘBroader endotherm at a lower temperature, possibly preceded by a dehydration endotherm
Weight Loss (TGA) Minimal weight loss before decompositionWeight loss corresponding to the loss of water molecules before decomposition
Water Content

Karl Fischer titration is the gold standard for the determination of water content in a substance.

Conclusion

The comprehensive characterization of a reference standard, such as this compound, is a critical activity in pharmaceutical development and quality control.[30][31] By employing a suite of orthogonal analytical techniques, a high degree of confidence in the identity, purity, and quality of the standard can be achieved. This guide provides a robust framework for such a characterization, emphasizing the importance of a scientifically sound, data-driven approach. The use of well-characterized reference standards is not merely a regulatory requirement but a fundamental component of ensuring the safety and efficacy of medicines.[1][32][33][34]

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. Available at: [Link]

  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. SciSpace. Available at: [Link]

  • Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services. Pharmaffiliates. Available at: [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HPLC.UV. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netzsch. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Characterizing Small Molecules with NMR. News-Medical.Net. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]

  • Small molecule-NMR. University of Gothenburg. Available at: [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available at: [Link]

  • Thermal Analysis Techniques. Impact Analytical. Available at: [Link]

  • Small Molecule Characterization. Nuclear Magnetic Resonance Facility. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. Technology Networks. Available at: [Link]

  • FTIR Analysis of Benzoic Acid Samples. Scribd. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link]

  • <11> USP REFERENCE STANDARDS. USP. Available at: [Link]

  • 5-Bromo-2-fluorobenzoic acid. PubChem. Available at: [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available at: [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 〈11〉 USP Reference Standards. Trungtamthuoc.com. Available at: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • 5-Bromo-2,4-difluorobenzoic acid. AMERICAN ELEMENTS. Available at: [Link]

  • 5-Bromo-2-fluorobenzaldehyde. PubChem. Available at: [Link]

  • Benzoic acid, 5-bromo-2-hydroxy-. the NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxybenzoic acids, a class of aromatic carboxylic acids, are pivotal structural motifs in medicinal chemistry and materials science. Their utility often hinges on their electronic and photophysical properties, which can be readily probed using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. This guide provides a comprehensive comparison of the UV-Vis absorption spectra of a homologous series of 2-alkoxybenzoic acids: 2-methoxybenzoic acid, 2-ethoxybenzoic acid, 2-propoxybenzoic acid, and 2-butoxybenzoic acid. By understanding the influence of the alkoxy chain length on their spectral characteristics, researchers can make more informed decisions in the design and application of these versatile compounds.

Theoretical Framework: Electronic Transitions in Benzoic Acid Derivatives

The UV-Vis absorption spectrum of a benzoic acid derivative is primarily governed by the electronic transitions within the benzene ring and the carboxyl group, which together form a conjugated system. Benzoic acid typically exhibits two main absorption bands in the 200-300 nm range.[1][2] These are often referred to as the B-band (around 230 nm) and the C-band (a broader, less intense band around 270-280 nm).[1] These absorptions arise from π → π* transitions within the aromatic system. The weaker n → π* transition of the carbonyl group in the carboxylic acid is generally observed at longer wavelengths but is often of low intensity.[3][4]

The introduction of a substituent on the benzene ring, such as an alkoxy group at the ortho position, can significantly influence the absorption spectrum. The alkoxy group (-OR) acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring and carboxyl group), modifies the wavelength and intensity of the absorption maximum. The lone pair of electrons on the oxygen atom of the alkoxy group can participate in resonance with the π-electron system of the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands.

The effect of the solvent is also a critical consideration. The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima.[5] For instance, polar solvents can form hydrogen bonds with the carboxylic acid group, which can affect the electronic distribution and, consequently, the absorption spectrum.[6] Furthermore, the pH of the solution can dramatically alter the spectrum, as the deprotonated carboxylate anion has a different electronic structure and thus a different absorption profile compared to the protonated carboxylic acid.[1][2]

Comparative Analysis of 2-Alkoxybenzoic Acids

While a side-by-side experimental comparison is not available in the literature, we can predict the spectral trends for the 2-alkoxybenzoic acid series based on established principles.

Expected Spectral Features:

The primary electronic influence on the benzene ring comes from the ether oxygen of the alkoxy group. The inductive and resonance effects of this oxygen atom are expected to be the dominant factors determining the position of the absorption maxima. The length of the alkyl chain (methyl, ethyl, propyl, butyl) is anticipated to have a minimal electronic effect on the chromophore. The primary influence of increasing the alkyl chain length would be on the molecule's physical properties, such as solubility and steric hindrance, rather than its UV-Vis absorption maxima.

Therefore, it is predicted that all four 2-alkoxybenzoic acids will exhibit similar UV-Vis absorption spectra, with two main absorption bands analogous to the B and C bands of benzoic acid, but likely shifted to slightly longer wavelengths due to the auxochromic effect of the alkoxy group. For example, benzoic acid in its neutral form shows absorption maxima at approximately 230 nm and 274 nm.[1] It is reasonable to expect the 2-alkoxybenzoic acids to have their primary absorption bands in a similar region.

Data Summary (Predicted):

The following table provides a qualitative prediction of the UV-Vis absorption data for the 2-alkoxybenzoic acid series in a non-polar solvent like ethanol. The molar absorptivity (ε) values are expected to be in the high-intensity range for the primary π → π* transitions.

CompoundAlkoxy GroupPredicted λmax 1 (nm)Predicted λmax 2 (nm)Expected Molar Absorptivity (ε)
2-Methoxybenzoic acid-OCH₃~230 - 240~280 - 290High
2-Ethoxybenzoic acid-OCH₂CH₃~230 - 240~280 - 290High
2-Propoxybenzoic acid-OCH₂CH₂CH₃~230 - 240~280 - 290High
2-Butoxybenzoic acid-OCH₂CH₂CH₃~230 - 240~280 - 290High

It is important to reiterate that these are predicted values based on chemical principles. Experimental verification is crucial for any quantitative application.

Experimental Protocol for UV-Vis Spectral Analysis

To obtain reliable and comparable UV-Vis absorption spectra for the 2-alkoxybenzoic acids, the following detailed protocol should be followed.

Objective: To determine and compare the UV-Vis absorption spectra of 2-methoxybenzoic acid, 2-ethoxybenzoic acid, 2-propoxybenzoic acid, and 2-butoxybenzoic acid.

Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Analytical balance

  • 2-Methoxybenzoic acid (≥99% purity)[7]

  • 2-Ethoxybenzoic acid (≥98% purity)

  • 2-Propoxybenzoic acid

  • 2-Butoxybenzoic acid[8]

  • Ethanol (spectroscopic grade)

  • Micropipettes

Experimental Workflow:

G cluster_prep Solution Preparation cluster_analysis Spectral Analysis cluster_data Data Processing A Weigh accurately ~10 mg of each 2-alkoxybenzoic acid B Dissolve each in spectroscopic grade ethanol in a 100 mL volumetric flask A->B C Prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) from the stock solution B->C F Measure the absorbance of each diluted solution D Set spectrophotometer parameters (e.g., 200-400 nm scan range) E Record a baseline spectrum with ethanol in both cuvettes D->E E->F G Identify λmax and record absorbance F->G J Overlay and compare the spectra of the four 2-alkoxybenzoic acids G->J H Plot absorbance vs. concentration for each compound at its λmax I Calculate molar absorptivity (ε) from the slope of the Beer-Lambert plot H->I

Caption: Experimental workflow for the comparative UV-Vis analysis of 2-alkoxybenzoic acids.

Step-by-Step Methodology:

  • Preparation of Stock Solutions (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of each 2-alkoxybenzoic acid using an analytical balance.

    • Quantitatively transfer each compound into a separate 100 mL volumetric flask.

    • Dissolve the compound and make up to the mark with spectroscopic grade ethanol. Stopper and mix thoroughly.

  • Preparation of Working Standard Solutions:

    • From each stock solution, prepare a series of dilutions (e.g., 1, 2, 5, and 10 µg/mL) in 10 mL volumetric flasks using spectroscopic grade ethanol.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning, for example, from 400 nm to 200 nm.

    • Set the scan speed and slit width as appropriate for the instrument.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with spectroscopic grade ethanol.

    • Place the cuvettes in the spectrophotometer and run a baseline scan. This will subtract the absorbance of the solvent and the cuvettes.

  • Spectral Measurement:

    • Empty the sample cuvette and rinse it with the most dilute working standard solution of one of the 2-alkoxybenzoic acids before filling it with the same solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for all the working standard solutions of all four compounds, starting from the most dilute and proceeding to the most concentrated.

  • Data Analysis:

    • From the recorded spectra, determine the wavelength of maximum absorbance (λmax) for each compound.

    • For each compound, create a Beer-Lambert plot of absorbance at λmax versus concentration.

    • Perform a linear regression analysis on the data. The slope of the line will be the product of the molar absorptivity (ε) and the path length (b, which is 1 cm). Calculate ε for each compound.

    • Overlay the spectra of the four 2-alkoxybenzoic acids (at the same concentration) to visually compare their absorption profiles.

Conclusion

This guide provides a comprehensive framework for understanding and analyzing the UV-Vis absorption spectra of 2-alkoxybenzoic acids. While direct experimental comparative data is sparse, the theoretical principles outlined, coupled with the detailed experimental protocol, empower researchers to confidently characterize these important molecules. The primary determinant of the UV-Vis absorption is the electronic interaction between the alkoxy group's oxygen and the benzoic acid core, with the length of the alkyl chain expected to have a negligible effect on the electronic transitions. For precise applications, it is highly recommended that researchers generate their own comparative data following the robust protocol provided herein.

References

  • Karimova, N., Luo, M., Grassian, V., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5493. [Link]

  • Guo, H. B., He, F., Gu, B., Liang, L., & Smith, J. C. (2012). Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives. The Journal of Physical Chemistry A, 116(48), 11870-11879. [Link]

  • ACS Publications. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. [Link]

  • Guedes, L. F., da Silva, J. P., & da Silva, M. A. (2009). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 208(2-3), 133-140. [Link]

  • Kuvvet, C. A., & Yüksek, H. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of the Iranian Chemical Society, 18(11), 3029-3043. [Link]

  • JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. (2025). General and Specific Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid. [Link]

  • Guo, H. B., He, F., Gu, B., Liang, L., & Smith, J. C. (2012). Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. In NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). AIST. [Link]

  • Re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

  • Baum, E. J. (1970). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Journal of the American Chemical Society, 92(10), 2927-2932. [Link]

  • Yüksek, H., & Kılıç, Z. (2003). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Balıkesir Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 5(2), 55-66. [Link]

  • NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. In NIST Chemistry WebBook. [Link]

  • Evangelisti, L., & Caminati, W. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(1), 014304. [Link]

  • PubChem. (n.d.). 2-Butoxybenzoic acid. [Link]

  • ResearchGate. (2021). Left:UV/Vis absorption spectrum of 2 in methanol (solid line) and after... [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). UV-Visible analysis of (a) 2-Acetoxybenzoic Acid, (b) Ethanol Solvent,... [Link]

  • Bates, R. G., & Schwarzenbach, G. (1955). Dissociation Constant of Anisic (p-Methoxybenzoic) Acid in the System Ethanol-Water at 25 °C. Journal of Research of the National Bureau of Standards, 54(5), 263-267. [Link]

  • University of Colorado Boulder. (n.d.). UV-Vis Spectroscopy. [Link]

  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). [Link]

  • Repositorio UCHILE. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy UV–vis, IR and 1H NMR spectroscopic studies and characteri. [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. [Link]

  • Bridge of Knowledge. (n.d.). SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. [Link]

  • The ISSN Portal. (2023). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. [Link]

  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

  • PubChemLite. (n.d.). 2-butoxybenzoic acid (C11H14O3). [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. [Link]

  • ResearchGate. (n.d.). Transient UV-Vis absorption spectra of benzoic acid in acetonitrile... [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in... [Link]

  • ResearchGate. (n.d.). Transient UV-Vis absorption spectra of benzoic acid in acetonitrile... [Link]

  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]

  • ResearchGate. (n.d.). Effect of the alkoxy-chain length (n) of the benzoic acid derivatives... [Link]

  • Kim, T., Kim, J. Y., & Kim, Y. (2015). Effects of alkyl chain length on the optoelectronic properties and performance of pyrrolo-perylene solar cells. ACS applied materials & interfaces, 7(16), 8508-8516. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid

[1][2]

Part 1: Executive Summary (Operational Triage)

Immediate Action Required: Treat 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid as a Halogenated Organic Hazardous Waste .[1] Under no circumstances should this compound be disposed of down the drain, in regular trash, or mixed with non-halogenated solvent waste streams.[1]

Critical Safety Alert: Upon thermal decomposition (fire or incineration), this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.[1] Disposal must strictly occur via a licensed facility equipped with high-temperature incineration and alkaline gas scrubbing capabilities.[1]

Parameter Directive
Waste Stream Solid Hazardous Waste (Halogenated)
RCRA Status Potentially Characteristic (Check pH if in solution); Treat as Hazardous.[1][2]
Segregation DO NOT MIX with oxidizers or strong bases.[3][1][4][5] Keep separate from non-halogenated waste to reduce disposal costs.[1][2]
Container HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers for acidic solutions.[3][1][6]
Labeling Must specify: "Hazardous Waste - Halogenated Organic Solid" + "Toxic/Irritant".[1]

Part 2: Chemical Profile & Hazard Assessment[4][8]

To ensure compliant disposal, we must understand the "Why" behind the protocols. This compound is not just a generic organic solid; its halogenated nature dictates its lifecycle management.[1][6]

Structural Implications for Safety[2]
  • Chemical Structure: A benzoic acid core substituted with a bromine atom and a fluorobenzyloxy ether group.[1]

  • Acidity: As a benzoic acid derivative, it is acidic.[1] In aqueous waste streams, it can lower pH below 2.0, triggering RCRA Corrosivity (D002) classification.[1]

  • Halogen Content: The presence of Bromine (Br) and Fluorine (F) classifies this as a "Halogenated Organic."[1] This distinction is vital because halogenated wastes often incur higher disposal fees and require specific destruction methods to prevent acid rain precursors (HF/HBr) from entering the atmosphere.[1]

GHS Hazard Classification[2][9]
  • H302: Harmful if swallowed (Acute Toxicity, Oral).[3][1][7]

  • H315: Causes skin irritation.[3][1][7]

  • H318/H319: Causes serious eye damage/irritation.[3][1][4][7]

  • H335: May cause respiratory irritation.[3][1][7]

Part 3: Step-by-Step Disposal Protocol

Segregation & Stabilization

The Golden Rule: Segregate at the source.[1] Mixing halogenated solids with non-halogenated liquids creates a "mixed waste" volume that is exponentially more expensive to treat.[1]

  • Solid Waste (Pure Compound/Powder):

    • Collect in a dedicated wide-mouth HDPE jar.

    • Do not mix with silica gel or other drying agents unless necessary for spill cleanup.[1]

    • Ensure the container is rated for corrosive solids.[1]

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), dispose of in the Halogenated Solvent waste stream.[1]

    • Incompatibility Check: Ensure no strong oxidizers (e.g., permanganates, peroxides) are present in the waste container.[1] The acidic nature of the compound can catalyze dangerous reactions with oxidizers.[1]

Packaging & Labeling

Every container must be a "Self-Validating System"—meaning a stranger should be able to look at the bottle and know exactly what it is and how to kill it.

  • Select Container: Use amber glass or HDPE.[1] Avoid metal cans as the acidic nature of the compound (especially if wet) can corrode the metal, leading to leaks.[1]

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "BFBA".

    • Constituents: List "this compound" and any solvents present (e.g., "95% Ethanol").

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Corrosive" (if in acid solution).[1]

Decontamination of Glassware
  • Rinse 1: Triple rinse contaminated glassware with a compatible solvent (e.g., Acetone or Methanol).[1]

  • Disposal of Rinse: Pour the first rinse into the Halogenated Organic Solvent waste container.[1]

  • Wash: Subsequent washes can go down the drain only if the solvent is water-miscible and non-hazardous (check local regulations), otherwise collect all rinses.[1]

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of this specific compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedContainerSContainer:Wide-mouth HDPE JarSolid->ContainerSLabelSLabel:'Hazardous Waste - Solid'(Halogenated)ContainerS->LabelSDestructionFinal Destruction:High-Temp Incineration(w/ HF & HBr Scrubbing)LabelS->DestructionSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvContains HalogensNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolvNo HalogensHaloSolv->DestructionWaste Stream:Halogenated SolventsNonHaloSolv->DestructionWaste Stream:Halogenated Solvents(Due to solute contamination)

Figure 1: Decision matrix for segregating and packaging halogenated benzoic acid waste.

Part 5: Destruction Mechanism & Environmental Impact

As scientists, we must understand the fate of our waste.[1] The chosen disposal method—High-Temperature Incineration —is dictated by the combustion chemistry of the halogens.[1]

The Combustion Reaction

When this compound (


1
Why Scrubbing is Mandatory[2]
  • Hydrogen Fluoride (HF): Extremely corrosive; attacks glass and metal.[1] If released into the atmosphere, it poses severe inhalation risks and environmental damage.[1]

  • Hydrogen Bromide (HBr): Corrosive and toxic.[1]

Protocol Validation: Standard municipal incinerators often lack the specific scrubbers required to neutralize HF and HBr.[1] Therefore, you must verify that your waste contractor utilizes a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) capable of handling halogenated organics.[1] They typically use a caustic scrubber (NaOH) to neutralize these gases into harmless salts (NaF, NaBr) before stack release.[1]

Part 6: Regulatory Compliance (US/EU)[2]

RegulationClassificationCode/Note
US EPA (RCRA) Hazardous WasteNot P- or U-listed specifically.[1] Likely regulates as D002 (if pH < 2) or general hazardous waste due to toxicity.[1]
EU Waste Code European Waste Catalogue16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).[1]
DOT (Transport) ClassificationIf pure: Likely UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).[1] Check SDS Section 14.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160728, 5-Bromo-2,4-difluorobenzoic acid (Analogous Structure Safety Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards (29 CFR 1910.120).[1][5] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.